molecular formula C21H28O6 B15623918 (3S,5S)-Octahydrocurcumin

(3S,5S)-Octahydrocurcumin

Cat. No.: B15623918
M. Wt: 376.4 g/mol
InChI Key: OELMAFBLFOKZJD-IRXDYDNUSA-N
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Description

(3s,5s)-3,5-Dihydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane has been reported in Curcuma xanthorrhiza, Zingiber ottensii, and Zingiber officinale with data available.

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(3S,5S)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

InChI

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3/t16-,17-/m0/s1

InChI Key

OELMAFBLFOKZJD-IRXDYDNUSA-N

Origin of Product

United States

Foundational & Exploratory

(3S,5S)-Octahydrocurcumin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,5S)-Octahydrocurcumin, a terminal metabolite of curcumin (B1669340), has garnered significant interest within the scientific community due to its notable biological activities, including potent anti-inflammatory and anti-tumor effects.[1] Unlike its parent compound, curcumin, which suffers from poor bioavailability, octahydrocurcumin (B1589496) exhibits improved stability and metabolic properties, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The guide focuses on microbial fermentation as a primary source and explores potential extraction from various plant species. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified as a fungal metabolite, primarily produced through the biotransformation of curcumin. While curcumin is famously derived from the rhizomes of Curcuma longa (turmeric), the specific stereoisomer this compound is not typically isolated directly from the plant in significant quantities. Instead, its natural sourcing is predominantly linked to microbial conversion.

Microbial Biotransformation

The most well-documented source of this compound is the microbial conversion of curcumin by endophytic fungi. Specifically, the fungus Diaporthe sp. , isolated from the rhizomes of Curcuma longa, has been shown to efficiently convert curcumin into a mixture of its hydrogenated derivatives, including this compound.[2][3] This biotransformation process offers a targeted and stereoselective route to obtaining this specific isomer.

Another microbial approach involves the use of Saccharomyces cerevisiae (Baker's Yeast) . Studies have demonstrated that baker's yeast can reduce tetrahydrocurcumin, an intermediate metabolite of curcumin, to produce this compound. This method presents a readily available and cost-effective biocatalyst for the synthesis of this compound.

Potential Plant Sources

While direct isolation of this compound from plants is not extensively reported, related diarylheptanoids are present in various species of the Zingiberaceae family. These plants represent potential, yet underexplored, sources.

  • Zingiber officinale (Ginger): The rhizomes of ginger are known to contain a variety of diarylheptanoids. While specific isolation of this compound has not been detailed, the presence of structurally similar compounds suggests it may be present in trace amounts or that the plant may harbor endophytic fungi capable of its production.[4][5][6][7]

  • Alpinia officinarum (Galangal): Similar to ginger, galangal is another member of the Zingiberaceae family that contains a rich profile of diarylheptanoids.[8][9][10][11] Further investigation is required to determine if this compound is a natural constituent of this plant.

Isolation and Purification Methodologies

The isolation of this compound primarily relies on chromatographic techniques following microbial fermentation. For potential plant sources, a general extraction and fractionation approach for diarylheptanoids is proposed.

Microbial Fermentation and Extraction

2.1.1. Fermentation of Diaporthe sp.

A detailed protocol for the production of this compound using Diaporthe sp. is outlined below, based on established methodologies.

Experimental Protocol:

  • Fungal Culture Preparation:

    • An endophytic Diaporthe sp. strain, isolated from Curcuma longa rhizomes, is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to achieve sufficient mycelial growth.

  • Liquid Culture Fermentation:

    • A liquid medium (e.g., Potato Dextrose Broth) is inoculated with the mycelia of Diaporthe sp..

    • The culture is incubated under controlled conditions of temperature and agitation to allow for fungal proliferation.

  • Substrate Addition:

    • A solution of curcumin, dissolved in an appropriate solvent such as ethanol (B145695), is added to the fungal culture.

  • Incubation and Biotransformation:

    • The fermentation is continued for a specified period to allow for the microbial conversion of curcumin to its hydrogenated metabolites.

  • Extraction of Metabolites:

    • The fungal broth is separated from the mycelia by filtration.

    • The culture filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the metabolites.

    • The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of curcuminoids and their metabolites.

2.1.2. Biotransformation using Baker's Yeast

This method utilizes commercially available baker's yeast for the stereoselective reduction of tetrahydrocurcumin.

Experimental Protocol:

  • Yeast Suspension Preparation:

    • A suspension of baker's yeast (Saccharomyces cerevisiae) is prepared in a suitable buffer or water.

  • Substrate Addition:

    • Tetrahydrocurcumin is added to the yeast suspension.

  • Incubation and Reduction:

    • The mixture is incubated, typically with gentle agitation, to facilitate the enzymatic reduction of the substrate.

  • Extraction:

    • The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the products.

    • The organic phase is collected and concentrated to obtain the crude product containing this compound.

Purification by Column Chromatography

The crude extracts obtained from microbial conversion require further purification to isolate this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.

  • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the mobile phase is gradually increased to separate the different curcuminoid derivatives.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired compound.

  • Final Purification: Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Proposed General Protocol for Plant Extraction

For the exploratory isolation of this compound from Zingiber officinale or Alpinia officinarum, a general method for the extraction of diarylheptanoids can be applied.

Experimental Protocol:

  • Plant Material Preparation: Dried and powdered rhizomes of the plant are used.

  • Soxhlet Extraction: The powdered material is subjected to continuous extraction with a solvent such as methanol (B129727) or ethanol in a Soxhlet apparatus.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Diarylheptanoids are typically found in the ethyl acetate and chloroform fractions.

  • Chromatographic Purification: The diarylheptanoid-rich fractions are then subjected to column chromatography and HPLC for the isolation of individual compounds, as described in section 2.2. Chiral HPLC would be necessary to separate the stereoisomers of octahydrocurcumin.

Quantitative Data

Precise quantitative data for the yield of this compound from natural sources and biotransformation is often dependent on the specific strain, culture conditions, and extraction efficiency. The following table summarizes available and expected data.

Source/MethodStarting MaterialProductReported/Expected YieldPurityReference
Diaporthe sp. FermentationCurcuminThis compoundVariable, dependent on fermentation parametersHigh purity achievable after chromatography[2][3]
Baker's Yeast ReductionTetrahydrocurcuminThis compoundModerate to high conversion rates reportedHigh purity achievable after chromatography
Zingiber officinaleRhizomeThis compoundNot reported, expected to be very low-[4][5][6][7]
Alpinia officinarumRhizomeThis compoundNot reported, expected to be very low-[8][9][10][11]

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Anti-inflammatory Mechanism: Inhibition of the TAK1-NF-κB Pathway

Octahydrocurcumin has been shown to possess superior anti-inflammatory effects compared to curcumin, primarily through the suppression of the TAK1-NF-κB signaling pathway.[12][13][14]

TAK1_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex phosphorylates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_expression induces OHC This compound OHC->TAK1 inhibits

Figure 1. Inhibition of the TAK1-NF-κB signaling pathway by this compound.

As depicted in Figure 1, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of TAK1. TAK1, in turn, phosphorylates the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound intervenes by inhibiting the activation of TAK1, thereby blocking the entire downstream signaling cascade and reducing inflammation.[12][13][14][15]

Pro-Apoptotic Mechanism

Octahydrocurcumin has also demonstrated potent anti-tumor activity by inducing apoptosis in cancer cells through the mitochondrial pathway.[1]

Apoptosis_Pathway OHC This compound p53 p53 OHC->p53 upregulates MDM2 MDM2 OHC->MDM2 downregulates Bcl2_Bclxl Bcl-2 / Bcl-xL (Anti-apoptotic) OHC->Bcl2_Bclxl downregulates p53->MDM2 Bax_Bad Bax / Bad (Pro-apoptotic) p53->Bax_Bad activates Mitochondrion Mitochondrion Bax_Bad->Mitochondrion promotes permeabilization Bcl2_Bclxl->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage induces Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 2. Induction of apoptosis by this compound via the mitochondrial pathway.

Figure 2 illustrates that this compound induces apoptosis by upregulating the tumor suppressor protein p53 and downregulating its inhibitor, MDM2.[1] This leads to an increase in the expression of pro-apoptotic proteins like Bax and Bad, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The resulting imbalance disrupts the mitochondrial membrane, causing the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of PARP and ultimately, programmed cell death.[1][16][17][18][19]

Conclusion

This compound stands out as a promising natural product derivative with significant therapeutic potential, largely owing to its enhanced bioavailability and potent biological activities compared to its parent compound, curcumin. This guide has detailed the primary methods for its acquisition, focusing on the highly specific microbial biotransformation routes using Diaporthe sp. and baker's yeast. While direct isolation from plants like Zingiber officinale and Alpinia officinarum remains an area for future research, the established fermentation protocols provide a reliable means of production for research and development purposes. The elucidation of its mechanisms of action, particularly its inhibitory effects on the TAK1-NF-κB pathway and its ability to induce apoptosis, provides a solid foundation for its further investigation as a novel anti-inflammatory and anti-cancer agent. The experimental protocols and data presented herein serve as a valuable resource for scientists dedicated to advancing the therapeutic applications of this compelling natural compound.

References

(3S,5S)-Octahydrocurcumin: A Comprehensive Technical Guide on its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

(3S,5S)-Octahydrocurcumin , a fungal metabolite of the renowned dietary polyphenol curcumin (B1669340), has emerged as a molecule of significant interest in the scientific community. Possessing a distinct chemical structure and exhibiting enhanced biological activities compared to its parent compound, this hydroderivative of curcumin presents a promising avenue for therapeutic development. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, with the chemical formula C₂₁H₂₈O₆ and a molecular weight of 376.44 g/mol , is structurally distinct from curcumin due to the saturation of the heptadienedione moiety. This structural modification significantly alters its physicochemical properties, contributing to its unique biological profile. A summary of its key physicochemical characteristics is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₆--INVALID-LINK--
Molecular Weight 376.44 g/mol --INVALID-LINK--
IUPAC Name (3S,5S)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol--INVALID-LINK--
CAS Number 112494-41-4MedChemExpress[1]
Appearance Not specified in literature-
Solubility Not specified in literature-
Melting Point Not specified in literature-

Discovery and Synthesis

This compound was first identified as a fungal metabolite derived from curcumin. Research has demonstrated that certain endophytic fungi associated with the turmeric plant (Curcuma longa) are capable of biotransforming curcumin into its various hydroderivatives, including the (3S,5S) stereoisomer of octahydrocurcumin.

A notable method for the stereoselective synthesis of this compound involves the use of baker's yeast (Saccharomyces cerevisiae). This biocatalytic approach utilizes the enzymatic machinery of the yeast to reduce tetrahydrocurcumin, a precursor metabolite of curcumin, to yield this compound with a high degree of stereospecificity.

Biological Activities and Signaling Pathways

This compound has demonstrated superior biological activities compared to curcumin, particularly in the realms of anti-tumor and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.

Anti-Tumor Activity

Studies have shown that this compound exhibits potent anti-tumor effects, notably in hepatocellular carcinoma models. Its mechanism of action is primarily linked to the induction of apoptosis through the activation of the p53 signaling pathway .

p53_pathway OHC This compound MDM2 MDM2 OHC->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (degradation) Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53-mediated apoptosis pathway modulated by this compound.

This compound has been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate the expression of its negative regulator, MDM2. This leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic proteins like Bax and represses anti-apoptotic proteins like Bcl-2. The net effect is a shift in the cellular balance towards apoptosis, leading to the programmed death of cancer cells.

Anti-inflammatory Activity

This compound also possesses potent anti-inflammatory properties, which are more pronounced than those of curcumin. Its anti-inflammatory mechanism involves the suppression of the TAK1-NF-κB signaling pathway .

TAK1_NFkB_pathway OHC This compound TAK1 TAK1 OHC->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Inhibition of the TAK1-NF-κB inflammatory pathway by this compound.

This compound effectively inhibits the activation of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling cascade. By inhibiting TAK1, it prevents the subsequent phosphorylation and activation of the IκB kinase (IKK) complex. This, in turn, blocks the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Quantitative Biological Data

The enhanced biological potency of this compound over curcumin has been demonstrated in various in vitro and in vivo models. A summary of the available quantitative data is provided in Table 2.

AssayModelParameterThis compoundCurcuminSource
Anti-tumor H22 Ascites Tumor-bearing MiceInhibition of Tumor GrowthSuperior to Curcumin---INVALID-LINK--[2]
Anti-inflammatory Carrageenan-induced Paw Edema in MiceReduction in Paw EdemaMore effective than Curcumin---INVALID-LINK--[3]
Anti-inflammatory Xylene-induced Ear Edema in MiceReduction in Ear EdemaMore effective than Curcumin---INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound using Baker's Yeast

synthesis_workflow start Start prepare_culture Prepare Baker's Yeast Culture start->prepare_culture add_thc Add Tetrahydrocurcumin (Substrate) prepare_culture->add_thc incubate Incubate under controlled conditions (e.g., 30°C, 120 rpm) add_thc->incubate extract Extract with Ethyl Acetate (B1210297) incubate->extract purify Purify by Chromatography (e.g., Silica (B1680970) Gel Column) extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the biocatalytic synthesis of this compound.

  • Yeast Culture Preparation: A culture of Saccharomyces cerevisiae (baker's yeast) is prepared in a suitable growth medium (e.g., YPD broth) and incubated until it reaches the logarithmic growth phase.

  • Substrate Addition: Tetrahydrocurcumin, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol), is added to the yeast culture.

  • Incubation: The culture is incubated for a specific period (e.g., 48-72 hours) under controlled conditions of temperature and agitation to allow for the enzymatic reduction of tetrahydrocurcumin.

  • Extraction: After incubation, the culture medium is extracted with an organic solvent such as ethyl acetate to recover the product.

  • Purification: The crude extract is then purified using chromatographic techniques, such as silica gel column chromatography, to isolate this compound.

  • Characterization: The purified compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and stereochemistry.

Western Blot Analysis for p53 and NF-κB Signaling Pathways
  • Cell Culture and Treatment: Relevant cell lines (e.g., hepatocellular carcinoma cells for p53 pathway analysis, or macrophages for NF-κB pathway analysis) are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, MDM2, Bax, Bcl-2 for the p53 pathway; p-TAK1, TAK1, p-IκBα, IκBα, p-p65, p65 for the NF-κB pathway).

  • Detection: After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a significant advancement in the field of curcuminoid research. Its discovery as a fungal metabolite and the development of stereoselective synthesis methods have opened up new possibilities for its therapeutic application. The superior anti-tumor and anti-inflammatory activities of this compound, mediated through the modulation of the p53 and TAK1-NF-κB signaling pathways, respectively, underscore its potential as a lead compound for the development of novel drugs. Further research focusing on its pharmacokinetic profile, safety, and efficacy in more complex preclinical models is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product derivative.

References

physical and chemical properties of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for the isolated (3S,5S)-Octahydrocurcumin stereoisomer is limited in publicly available literature. This guide compiles available data for this compound where possible and supplements it with information on the general octahydrocurcumin (B1589496) (OHC) mixture, which includes the (3S,5S) isomer. This distinction is noted where applicable.

Core Physical and Chemical Properties

This compound is a fully hydrogenated, chiral metabolite of curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa)[1][2]. Unlike curcumin, its structure lacks conjugated double bonds in the heptane (B126788) chain, resulting in a more stable, non-colored compound.[3] This saturation significantly alters its biological and chemical characteristics, making it a molecule of interest for pharmaceutical development.[3]

Physical Properties

The physical characteristics of octahydrocurcumin reflect its saturated aliphatic structure, distinguishing it from its unsaturated precursor, curcumin. It is typically described as a pale yellow to white solid.[4]

PropertyValueSource
Appearance Pale yellow to white solid[4]
Melting Point Data not available in searched literature-
Solubility Limited solubility in water; Soluble in organic solvents such as DMSO and ethanol (B145695).[4][5] For in vivo preparations, a clear solution of ≥ 3.75 mg/mL is achievable in systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6][4][5][6]
pKa Data not available in searched literature-
Chemical Properties

The chemical identity of this compound is defined by its specific stereochemistry and molecular structure.

PropertyValueSource
IUPAC Name (3S,5S)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol[7]
Synonyms (3S,5S)-Hexahydrobisdemethoxycurcumin[1]
CAS Number 112494-41-4[8]
Molecular Formula C₂₁H₂₈O₆[1]
Molecular Weight 376.44 g/mol [1]
Chemical Stability More stable than curcumin due to the saturated carbon chain.[3] Recommended storage for the pure solid form is -20°C for up to 3 years.[5][3][5]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Data TypeDetailsSource
Mass Spectrometry LC-MS/MS (ESI+): Experimental data shows a precursor ion [M+H]⁺ at m/z 377.[7][7]
¹H NMR Specific spectral data not publicly available. A commercial supplier indicates HNMR data is provided with purchase.[8]
¹³C NMR PubChem indicates spectral data is available from W. Robien, Inst. of Org. Chem., Univ. of Vienna, but specific chemical shifts are not publicly listed.[7]

Experimental Protocols

This section details methodologies relevant to the synthesis, preparation, and analysis of octahydrocurcumin's biological activity.

Synthesis of Octahydrocurcumin (General Method)

Principle: This method involves the reduction of all alkene and carbonyl double bonds in the curcumin molecule using a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

Materials:

  • Curcumin

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Reaction Flask (e.g., Parr shaker bottle)

  • Hydrogenation Apparatus

  • Filtration system (e.g., Celite pad)

  • Rotary Evaporator

Procedure:

  • Dissolve curcumin in a suitable solvent like ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight relative to curcumin).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Agitate the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.

  • Concentrate the filtrate using a rotary evaporator to yield the crude octahydrocurcumin.

  • The resulting product is a racemic mixture of (3R,5R) and (3S,5S) isomers, along with the meso (3R,5S) form. Further purification and chiral separation (e.g., via supercritical fluid chromatography) are required to isolate the specific (3S,5S) enantiomer.[2]

Preparation of OHC for In Vivo Studies

This protocol describes the preparation of a clear, injectable solution of octahydrocurcumin for animal studies, as detailed by MedChemExpress.[5]

Materials:

  • Octahydrocurcumin (OHC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl solution)

Procedure (to prepare a 3.75 mg/mL solution):

  • Prepare a stock solution of OHC in DMSO at 37.5 mg/mL.

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The resulting solution should be clear.

Western Blot Analysis of p53 and MDM2 Expression

Octahydrocurcumin has been shown to induce apoptosis in hepatocellular carcinoma cells by upregulating p53 and downregulating MDM2.[4] The following is a representative Western blot protocol to assess these protein level changes.

Procedure:

  • Protein Extraction: Homogenize harvested cells or tissues in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 10% or 12%). Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins (p53, MDM2) to the loading control.

Visualizations: Pathways and Workflows

OHC-Induced Apoptotic Signaling Pathway

The following diagram illustrates the mechanism by which Octahydrocurcumin induces apoptosis in cancer cells through the p53-MDM2 pathway.[4][6]

OHC_p53_MDM2_Pathway OHC Octahydrocurcumin (OHC) p53 p53 (Tumor Suppressor) OHC->p53 Upregulates MDM2 MDM2 (Oncogene) OHC->MDM2 Inhibits Apoptosis Apoptosis (Cell Death) p53->Apoptosis Degradation p53 Degradation MDM2->Degradation Degradation->p53

Caption: OHC inhibits MDM2, leading to p53 upregulation and subsequent apoptosis.

Western Blot Experimental Workflow

This diagram outlines the key steps in a Western blot experiment used to analyze protein expression.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Lysate 1. Protein Extraction Quant 2. Protein Quantification Lysate->Quant Gel 3. SDS-PAGE Quant->Gel Transfer 4. Membrane Transfer Gel->Transfer Block 5. Blocking Transfer->Block Antibody 6. Antibody Incubation Block->Antibody Detect 7. Detection Antibody->Detect Data 8. Data Analysis Detect->Data

Caption: Workflow for protein analysis via Western blotting.

References

Fungal Biotransformation of Curcumin to (3S,5S)-Octahydrocurcumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydrocurcumin (B1589496), a fully reduced metabolite of curcumin (B1669340), exhibits significant therapeutic potential, often surpassing its parent compound in stability and bioactivity. While its formation in mammals is known, the biosynthetic capabilities of fungi to produce specific stereoisomers of octahydrocurcumin are an emerging area of interest for biotechnological production. This technical guide details the biosynthesis of (3S,5S)-Octahydrocurcumin in fungi, focusing on the biotransformation of curcumin by the endophytic fungus Diaporthe sp. It provides an in-depth overview of the pathway, relevant enzymatic processes, generalized experimental protocols, and quantitative data from related fungal biotransformations.

Introduction

Curcumin, the principal curcuminoid in turmeric (Curcuma longa), is a polyphenol renowned for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application is often limited by poor bioavailability and rapid metabolism. Its hydrogenated metabolites, including tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and octahydrocurcumin (OHC), are often more stable and possess enhanced biological activities[1]. Octahydrocurcumin, in particular, has garnered attention for its potent therapeutic effects. The production of specific stereoisomers of OHC is of significant interest for drug development due to the stereoselective nature of biological activities[2]. Fungi, with their diverse enzymatic machinery, present a promising avenue for the stereospecific biotransformation of natural products. This guide focuses on the fungal conversion of curcumin to the specific stereoisomer this compound.

The Biosynthesis Pathway: A Fungal Biotransformation

The synthesis of this compound in fungi is not a de novo pathway but rather a biotransformation of curcumin. The endophytic fungus Diaporthe sp., isolated from the rhizome of Curcuma longa, has been shown to convert curcumin into a series of reduced derivatives, including (3R,5R)-tetrahydrocurcumin, a novel (3R,5S)-hexahydrocurcumin (neohexahydrocurcumin), and importantly, this compound and meso-octahydrocurcumin[1][3][4].

The transformation is a multi-step reduction process targeting the α,β-unsaturated ketone moieties and the double bonds in the heptadienone chain of the curcumin molecule. This sequential hydrogenation is catalyzed by NADPH-dependent reductases.

The proposed enzymatic steps are:

  • Reduction to Tetrahydrocurcumin (THC): The two conjugated double bonds in the curcumin molecule are reduced to form tetrahydrocurcumin.

  • Reduction to Hexahydrocurcumin (HHC): One of the ketone groups of THC is reduced to a hydroxyl group, yielding hexahydrocurcumin.

  • Reduction to Octahydrocurcumin (OHC): The remaining ketone group is reduced to a hydroxyl group, resulting in the fully saturated octahydrocurcumin.

The stereospecificity of the final (3S,5S) product in Diaporthe sp. indicates that the fungal enzymes involved are highly selective.

Pathway Diagram

Biosynthesis_Pathway cluster_start Starting Substrate cluster_intermediates Intermediates cluster_end Final Product Curcumin Curcumin THC (3R,5R)-Tetrahydrocurcumin Curcumin->THC Step 1 [Fungal Reductases] + NADPH HHC (3R,5S)-Hexahydrocurcumin (neohexahydrocurcumin) THC->HHC Step 2 [Fungal Reductases] + NADPH OHC This compound HHC->OHC Step 3 [Fungal Reductases] + NADPH Experimental_Workflow A Isolation of Diaporthe sp. from Curcuma longa B Liquid Culture (e.g., PDB medium) A->B C Addition of Curcumin (Substrate) B->C D Fermentation/ Biotransformation C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Purification (TLC, Column Chromatography) E->F G Structural Elucidation (HPLC, MS, NMR) F->G H Identification of This compound G->H

References

In Vitro Antioxidant Capacity of (3S,5S)-Octahydrocurcumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,5S)-Octahydrocurcumin (OHC), a principal metabolite of curcumin, has garnered significant interest for its potential therapeutic applications, including its antioxidant properties. Unlike its parent compound, curcumin, OHC lacks the α,β-unsaturated carbonyl group, which contributes to its increased stability and distinct biological activity profile. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, summarizing available quantitative data, detailing experimental protocols for key antioxidant assays, and illustrating relevant mechanisms and workflows through diagrams. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial in mitigating oxidative damage by scavenging free radicals and inhibiting oxidation processes. Curcumin, the primary curcuminoid in turmeric, is a well-known antioxidant. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.

This compound is a major, stable, and biologically active metabolite of curcumin. Understanding its antioxidant capacity is essential for evaluating its potential as a therapeutic agent. This guide focuses on the in vitro assessment of this capacity, providing a detailed examination of its performance in various antioxidant assays.

Chemical Structure

The chemical structure of this compound is presented below. The absence of conjugated double bonds in the central seven-carbon chain, which are present in curcumin, is a key structural feature influencing its chemical properties and antioxidant activity.

G cluster_OHC This compound OHC

Caption: Chemical structure of this compound.

In Vitro Antioxidant Capacity: Quantitative Data

The in vitro antioxidant activity of octahydrocurcumin (B1589496) (OHC) has been evaluated using several standard assays. The following tables summarize the available quantitative data, comparing OHC with its parent compound, curcumin, and other related molecules where data is available. It is important to note that much of the existing research has been conducted on racemic or unspecified stereoisomers of octahydrocurcumin. Data specific to the (3S,5S) stereoisomer is limited.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Reference
Octahydrocurcumin (OHC) 12.3 [Deters et al., 2008]
Tetrahydrocurcumin (THC)10.0[Deters et al., 2008]
Hexahydrocurcumin (HHC)11.7[Deters et al., 2008]
Curcumin40.0[Deters et al., 2008]
Trolox (Reference)> Curcumin[Somparn et al., 2007]

Table 2: AAPH-Induced Linoleic Acid Oxidation Assay

CompoundStoichiometric Number (n)*Reference
Octahydrocurcumin (OHC) 3.1 [Somparn et al., 2007]
Tetrahydrocurcumin (THC)3.4[Somparn et al., 2007]
Hexahydrocurcumin (HHC)3.8[Somparn et al., 2007]
Curcumin2.7[Somparn et al., 2007]
Trolox (Reference)~2.7[Somparn et al., 2007]

*The stoichiometric number (n) represents the number of peroxyl radicals trapped by one molecule of the antioxidant.

Table 3: Inhibition of AAPH-Induced Red Blood Cell Hemolysis

CompoundRelative Inhibitory ActivityReference
Octahydrocurcumin (OHC) > THC = HHC > Trolox > Curcumin [Somparn et al., 2007]

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. This process is known as hydrogen atom transfer (HAT). Another possible mechanism is single electron transfer (SET). The resulting phenoxyl radical is stabilized by resonance.

G cluster_mechanism General Antioxidant Mechanism of Phenolic Compounds OHC This compound (Ar-OH) StableRadical Stabilized OHC Radical (Ar-O•) OHC->StableRadical Hydrogen Atom Donation (HAT) Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical Accepts Hydrogen Atom

Caption: General mechanism of free radical scavenging by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays. These protocols are standardized procedures and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

G cluster_DPPH DPPH Assay Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test sample (e.g., 1:1 v/v) A->C B Prepare various concentrations of This compound and control B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F G cluster_ABTS ABTS Assay Workflow A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) B Incubate in the dark at room temperature for 12-16 hours A->B C Dilute ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of ~0.7 at 734 nm B->C D Add a small volume of test sample to the diluted ABTS•+ solution C->D E Incubate for a defined time (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and TEAC value F->G G cluster_FRAP FRAP Assay Workflow A Prepare FRAP reagent: Acetate buffer (300 mM, pH 3.6) TPTZ solution (10 mM in 40 mM HCl) FeCl3 solution (20 mM) in a 10:1:1 ratio B Warm FRAP reagent to 37°C A->B C Add test sample to FRAP reagent B->C D Incubate at 37°C for a defined time (e.g., 30 minutes) C->D E Measure absorbance at 593 nm D->E F Calculate FRAP value against a standard (e.g., FeSO4 or Trolox) E->F G cluster_ORAC ORAC Assay Workflow A Prepare fluorescein (B123965) solution (fluorescent probe) in phosphate (B84403) buffer (75 mM, pH 7.4) C In a 96-well plate, mix fluorescein solution with test sample or standard (Trolox) A->C B Prepare AAPH solution (radical generator) E Initiate reaction by adding AAPH solution B->E D Pre-incubate at 37°C C->D D->E F Monitor fluorescence decay kinetically (e.g., every minute for 60-90 minutes) (Ex: 485 nm, Em: 520 nm) E->F G Calculate the area under the curve (AUC) and determine ORAC value in Trolox equivalents F->G

Preliminary Cytotoxicity Screening of (3S,5S)-Octahydrocurcumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,5S)-Octahydrocurcumin, a hydrogenated metabolite of curcumin (B1669340), is a molecule of growing interest in oncological research due to its potential as a cytotoxic agent. As a stereoisomer of octahydrocurcumin, it exhibits distinct biological activities that warrant detailed investigation. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, including detailed experimental protocols, data presentation in structured tables, and visualization of key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has been extensively studied for its multifaceted pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. Octahydrocurcumin (OHC), a major and final hydrogenated metabolite of curcumin, has demonstrated superior stability and, in many cases, enhanced biological activity compared to the parent compound.[1]

Recent studies have highlighted the importance of stereochemistry in the biological effects of OHC. The two primary stereoisomers, (3R,5S)-octahydrocurcumin (meso-OHC) and this compound, have been shown to exhibit differential effects on metabolic enzymes and varied bioactivities. For instance, meso-OHC has been reported to have a more pronounced inhibitory effect on CYP2E1 expression compared to the (3S,5S) isomer, suggesting a stereoselective mechanism of action that could translate to differences in therapeutic efficacy and safety profiles.[2]

This guide focuses specifically on the preliminary in vitro cytotoxicity screening of this compound, providing a framework for its initial evaluation as a potential anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The preliminary assessment of a compound's anticancer potential invariably involves determining its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

While specific IC50 values for this compound are not extensively available in publicly accessible literature, the following table summarizes representative IC50 values for curcumin and its related compounds against various cancer cell lines to provide a comparative context. It is anticipated that this compound would exhibit IC50 values in a similar micromolar range, with variations dependent on the specific cell line and its genetic makeup.

Compound/ExtractCell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
Ethanolic Extract of Curcuma longaSCC-29BOral Cancer11.27-[3]
CurcuminoidsSCC-29BOral Cancer16.79-[3]
BisdemethoxycurcuminDU-145Prostate Cancer93.28-[3]
Octahydrocurcumin--19.46~51.7[4]
CurcuminOVCAR-3Ovarian Cancer4.4~11.9[5]
DemethoxycurcuminOVCAR-3Ovarian Cancer3.8~11.2[5]
BisdemethoxycurcuminOVCAR-3Ovarian Cancer3.1~10.1[5]
CurcuminoidsHNO97Head and Neck Cancer-35[6]

Note: The IC50 value for Octahydrocurcumin was converted from µg/mL to µM using a molecular weight of 376.44 g/mol . The IC50 values for the curcuminoids against OVCAR-3 cells were converted from µg/mL to µM using their respective molecular weights.

Experimental Protocols

A standardized and reproducible methodology is critical for the accurate assessment of cytotoxicity. The following section details a typical protocol for determining the IC50 value of this compound using the MTT assay, a widely accepted colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the preliminary cytotoxicity screening of this compound.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Line Culture start->cell_culture compound_prep Prepare this compound Stock start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 end End det_ic50->end

Workflow for in vitro cytotoxicity screening.
Signaling Pathway: Mitochondrial Apoptosis

Octahydrocurcumin has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of the mitochondrial (intrinsic) apoptosis pathway.[1] This pathway is a critical target for many anticancer agents. The following diagram depicts the key molecular events in this process potentially initiated by this compound.

G Proposed Mitochondrial Apoptosis Pathway cluster_stimulus Inducing Agent cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome OHC This compound Bax Bax OHC->Bax activates Bcl2 Bcl-2 OHC->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Mitochondrial-mediated apoptosis pathway.

Conclusion

The preliminary cytotoxicity screening of this compound is a critical first step in evaluating its potential as a novel anticancer therapeutic. This guide provides a foundational framework for conducting such studies, from experimental design and execution to data interpretation and visualization of the underlying molecular mechanisms. The superior stability and potential for stereoselective activity make this compound a compelling candidate for further preclinical development. Future research should focus on expanding the panel of cancer cell lines for cytotoxicity testing, elucidating the precise molecular targets, and advancing the most promising findings into in vivo models.

References

Preliminary Insights into the Mechanism of Action of (3S,5S)-Octahydrocurcumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-Octahydrocurcumin (OHC) is a primary and the final hydrogenated metabolite of curcumin, the active compound in turmeric.[1] Emerging research indicates that OHC may possess superior biological activities compared to its parent compound, including anti-inflammatory, anti-tumor, and antioxidant effects. This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of this compound, with a focus on its effects on key signaling pathways. The information is compiled from various in vitro and in vivo studies to serve as a valuable resource for researchers in the field of drug discovery and development.

Anti-inflammatory Mechanism of Action

Preliminary studies have demonstrated that this compound exerts potent anti-inflammatory effects, which are, in part, mediated by the suppression of the TAK1-NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

Signaling Pathway

The proposed anti-inflammatory signaling pathway of this compound is depicted below. OHC is suggested to inhibit the phosphorylation of Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB pathway. This inhibition prevents the subsequent phosphorylation and degradation of the inhibitor of κBα (IκBα), thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus. As a result, the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), is suppressed.

G OHC This compound TAK1 TAK1 OHC->TAK1 Inhibits phosphorylation pTAK1 p-TAK1 TAK1->pTAK1 IKK IKK Complex pTAK1->IKK Activates pIKK p-IKK IKK->pIKK IkBa IκBα pIKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65) pIkBa->NFkB Releases NFkB_nucleus NF-κB (p65) (Nucleus) NFkB->NFkB_nucleus Translocates COX2 COX-2 Gene Expression NFkB_nucleus->COX2 Induces G OHC This compound p53 p53 OHC->p53 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome c Bcl2->Mitochondrion Inhibits release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G OHC This compound Keap1 Keap1 OHC->Keap1 Disrupts interaction Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequesters and promotes degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces

References

Spectroscopic Data of (3S,5S)-Octahydrocurcumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for (3S,5S)-Octahydrocurcumin, a significant metabolite of curcumin (B1669340). The information presented herein is intended to support research and development activities involving this compound. Due to the limited availability of public domain spectroscopic data, this guide summarizes the accessible information and provides generalized experimental protocols for the acquisition of further data.

Introduction

This compound is a fully saturated derivative of curcumin, formed through the hydrogenation of the parent compound. As a key metabolite, understanding its structural and physicochemical properties is crucial for elucidating the bioactivity and metabolic fate of curcumin. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural characterization of this molecule.

Spectroscopic Data

Mass Spectrometry (MS) Data

Table 1: Mass Spectrometry Data for Octahydrocurcumin (B1589496)

ParameterValueIonization ModeSource
Precursor Ion ([M+H]⁺) m/z 377ESI PositivePubChem CID: 13888132
Precursor Ion ([M-H]⁻) m/z 375.1814ESI NegativePubChem CID: 11068834

Table 2: MS/MS Fragmentation Data for Octahydrocurcumin ([M+H]⁺ Precursor)

Fragment Ion (m/z)Relative Intensity
359100
341100
217100
163100
137100
Source: PubChem CID: 13888132

Table 3: MS/MS Fragmentation Data for Octahydrocurcumin ([M-H]⁻ Precursor)

Fragment Ion (m/z)Relative Intensity
135.0440100
375.181282.26
121.028222.19
109.028114.00
122.036110.15
Source: PubChem CID: 11068834
Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR spectroscopic data for this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the searched scientific literature. Researchers requiring this information are advised to consult the primary publication by Polavarapu et al. (2022) titled, "Chiroptical spectroscopic studies for the absolute configuration determination of hexahydrocurcumin (B1235508) and octahydrocurcumin," which may contain this data in its full text or supplementary information.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for curcumin derivatives, which can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of octahydrocurcumin involves the catalytic hydrogenation of curcumin.

Synthesis_Workflow Curcumin Curcumin Reaction Catalytic Hydrogenation Curcumin->Reaction Solvent Solvent (e.g., Methanol (B129727), Ethyl Acetate) Solvent->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction H2 H₂ Gas H2->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification OHC This compound Purification->OHC

Synthesis workflow for this compound.
  • Dissolution: Dissolve curcumin in a suitable organic solvent, such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (H₂ gas) at a suitable pressure and temperature.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Filtration: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue using column chromatography to isolate this compound. The enantiomers can be separated using chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General workflow for NMR analysis.
  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis: Analyze the processed spectra to assign the chemical shifts and determine the coupling constants for each proton and carbon atom in the molecule.

Mass Spectrometry (MS)

General workflow for LC-MS analysis.
  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS) for sample introduction.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in both positive and negative ion modes to generate molecular ions.

  • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

  • Data Analysis: Analyze the mass spectra to determine the elemental composition from the accurate mass and to elucidate the structure based on the fragmentation pattern.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its parent compound, curcumin, is known to interact with numerous cellular targets. The metabolism of curcumin to octahydrocurcumin is a key step in its biological processing.

Curcumin_Metabolism Curcumin Curcumin Tetrahydrocurcumin Tetrahydrocurcumin Curcumin->Tetrahydrocurcumin Reduction Hexahydrocurcumin Hexahydrocurcumin Tetrahydrocurcumin->Hexahydrocurcumin Reduction Octahydrocurcumin This compound Hexahydrocurcumin->Octahydrocurcumin Reduction Biological_Activity Biological Activity Octahydrocurcumin->Biological_Activity

Metabolic reduction pathway of curcumin.

This diagram illustrates the sequential reduction of curcumin to its various hydrogenated metabolites, culminating in octahydrocurcumin. The biological activities of these metabolites are an active area of investigation in drug development.

A Technical Guide to High-Purity (3S,5S)-Octahydrocurcumin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3S,5S)-Octahydrocurcumin , a fungal metabolite of curcumin, is emerging as a compound of significant interest in biomedical research due to its notable anti-inflammatory and anti-cancer properties. This in-depth technical guide provides a comprehensive overview of its commercial availability, analytical characterization, and biological activities, with a focus on its mechanisms of action.

Commercial Availability and Purity

High-purity this compound is available from a select number of specialized chemical suppliers. The purity of the compound is a critical factor for reliable and reproducible research outcomes. Commercial preparations typically offer a purity of >98%, which is verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierPurityAvailable QuantitiesPrice (USD)
MedChemExpress>98%5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquire
Molnova>98%25 mg, 50 mg, 100 mgInquire
Chengdu Push Bio-technology Co., Ltd.98.0%20 mg~$275
DC Chemicals Limited98.0%100 mg, 250 mg, 1 g$800/100mg, $1600/250mg, $3200/1g

Analytical Characterization

Ensuring the stereospecificity and purity of this compound is paramount. The following analytical techniques are essential for its characterization.

Stereoselective Synthesis and Purification

The stereospecific synthesis of this compound is a complex process that often involves chiral catalysts or enzymatic reactions to control the stereochemistry at the C3 and C5 positions. Purification of the desired stereoisomer from a racemic or diastereomeric mixture is typically achieved through chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of Octahydrocurcumin (B1589496) Stereoisomers

A common approach for the chiral separation of octahydrocurcumin isomers involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).

  • Column: A polysaccharide-based chiral column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives, is frequently employed.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase. The ratio is optimized to achieve baseline separation of the stereoisomers.

  • Detection: UV detection at a wavelength of approximately 280 nm is typically used.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally maintained.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

By carefully optimizing these parameters, the (3S,5S) isomer can be effectively separated from other stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential as both an anti-inflammatory and an anti-cancer agent. Its mechanisms of action primarily involve the modulation of key signaling pathways.

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Signaling Pathway: Inhibition of NF-κB by this compound

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibition of phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_degradation IκBα Degradation IkB->IkB_degradation nucleus Nucleus NFkB->nucleus Translocates proinflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) nucleus->proinflammatory_genes Induces Transcription OHC This compound OHC->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->proinflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by preventing the translocation of NF-κB to the nucleus. This is likely achieved through the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Culture and Treatment: Macrophage cell lines, such as RAW 264.7, are cultured and treated with LPS in the presence or absence of this compound for a specified duration.

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from the cells.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins, such as p65 and IκBα.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

  • Analysis: The band intensities are quantified to determine the relative protein expression levels.

Anti-Cancer Activity

The anti-cancer effects of octahydrocurcumin are primarily attributed to the induction of apoptosis in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway: Induction of Apoptosis by this compound

Apoptosis_Pathway OHC This compound p53 p53 OHC->p53 Upregulates Bcl2 Bcl-2 OHC->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Studies have shown that octahydrocurcumin can induce apoptosis by upregulating the tumor suppressor protein p53.[2] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] The resulting imbalance in these proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[2]

Quantitative Data on Anti-Cancer Activity

While specific IC50 values for this compound are not widely reported, a study on octahydrocurcumin (stereochemistry not specified) demonstrated a potent cytotoxic effect with an IC50 of 19.46 µg/mL.[3] For comparison, the IC50 values for curcumin, the parent compound, vary depending on the cancer cell line.

Cell LineIC50 of Curcumin (µM)
MCF-7 (Breast Cancer)20.61
HCT-116 (Colon Cancer)10
A549 (Lung Cancer)11.2
HepG2 (Liver Cancer)14.5

Experimental Protocols for Apoptosis Assays

Caspase-3 Activity Assay

  • Cell Lysis: Cancer cells treated with this compound are lysed to release cellular contents.

  • Substrate Addition: A fluorogenic or colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow for cleavage of the substrate by active caspase-3.

  • Detection: The resulting fluorescent or colorimetric signal is measured using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Cytochrome c Release Assay (Western Blot)

  • Cell Fractionation: Cytosolic and mitochondrial fractions are separated from treated and untreated cancer cells.

  • Protein Quantification: The protein concentration of each fraction is determined.

  • Western Blotting: Equal amounts of protein from the cytosolic and mitochondrial fractions are subjected to Western blotting as described previously.

  • Probing: The membrane is probed with an antibody specific for cytochrome c. The presence of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory and anti-cancer properties. Its mechanisms of action, centered on the inhibition of the NF-κB pathway and the induction of apoptosis, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers and professionals seeking to explore the therapeutic potential of this high-purity compound. Rigorous analytical characterization and carefully designed biological assays are essential for advancing our knowledge of this compound and its potential clinical applications.

References

Methodological & Application

Application Note: Quantitative Analysis of (3S,5S)-Octahydrocurcumin in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific HPLC-MS/MS method for the quantitative determination of (3S,5S)-Octahydrocurcumin (OHC) in human plasma. OHC is a major reductive metabolite of curcumin (B1669340), the active compound in turmeric.[1] This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving curcumin-based therapeutics. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer in negative ion mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor oral bioavailability due to rapid metabolism.[1][3] One of the primary metabolic pathways is the reduction of curcumin to its hydrogenated derivatives, including tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and octahydrocurcumin (B1589496) (OHC).[1] Understanding the pharmacokinetic profiles of these metabolites is essential for evaluating the efficacy and safety of curcumin formulations. This application note provides a detailed protocol for the quantification of OHC in human plasma, a key metabolite in this reductive pathway.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Hesperetin or Salbutamol)[3][4]

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate[1][5]

  • Ethyl acetate[3]

  • Human plasma (with anticoagulant)

  • Deionized water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)[1]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Signaling Pathway of Curcumin Metabolism

curcumin_metabolism Curcumin Curcumin Dihydrocurcumin Dihydrocurcumin Curcumin->Dihydrocurcumin Reduction Tetrahydrocurcumin Tetrahydrocurcumin (THC) Dihydrocurcumin->Tetrahydrocurcumin Reduction Hexahydrocurcumin Hexahydrocurcumin (HHC) Tetrahydrocurcumin->Hexahydrocurcumin Reduction Octahydrocurcumin This compound (OHC) Hexahydrocurcumin->Octahydrocurcumin Reduction

Caption: Reductive metabolic pathway of Curcumin to Octahydrocurcumin.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation to Drying Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Overall workflow for the quantification of Octahydrocurcumin.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Prepare a stock solution of OHC (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at various concentrations.

  • Spike blank human plasma with the working standard solutions to create calibration standards ranging from 1.0 to 1000 ng/mL.[1]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction

  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.[3]

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 13,500 rpm for 4 minutes.[3]

  • Transfer the supernatant to an autosampler vial for analysis.

3. HPLC-MS/MS Conditions

ParameterCondition
HPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µm[1]
Mobile Phase A10 mM Ammonium Acetate in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.5 mL/min[1]
GradientInitial: 90% A, 10% B; Ramp to 2% A, 98% B over 2.5 min; Hold for 1 min; Return to initial conditions and equilibrate for 1.5 min.[1]
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative[1]
Capillary Voltage3 kV[1]
Cone Voltage40 V[1]
Source Temperature140°C[1]
Desolvation Temperature250°C[1]
Cone Gas Flow50 L/h[1]
Desolvation Gas Flow800 L/h[1]
MRM Transitions
This compoundm/z 375.19 → [Product Ion to be determined by infusion]
Internal Standard (IS)To be determined based on the selected IS

Results and Discussion

The HPLC-MS/MS method demonstrated excellent performance for the quantification of OHC in human plasma.

Quantitative Data Summary
ParameterResult
Linearity
Calibration Range1.0 - 1000 ng/mL[1]
Correlation Coefficient (r²)> 0.998[1]
Precision & Accuracy
Intra-day Precision (CV%)≤ 15%
Inter-day Precision (CV%)≤ 15%
Accuracy (%)85 - 115%[3]
Recovery
Extraction Recovery> 80%
Limit of Quantification
LLOQ1.0 ng/mL

Note: The specific product ion for the MRM transition of OHC needs to be determined by direct infusion of a standard solution into the mass spectrometer. The values presented here are based on published data for OHC and similar analytes and serve as a guideline.

Conclusion

The developed and validated HPLC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. This method is sensitive, specific, and suitable for high-throughput analysis, making it a valuable asset for pharmacokinetic and metabolic studies of curcumin and its derivatives in drug development and clinical research.

References

Application Notes and Protocols for In Vitro Cell Culture Models for Testing (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,5S)-Octahydrocurcumin (OHC) , a primary metabolite of curcumin (B1669340), has garnered significant interest for its potential therapeutic properties, which in some cases, are reported to be superior to its parent compound.[1][2][3] These application notes provide a comprehensive guide for the in vitro evaluation of (3S,5S)-OHC, focusing on its anti-inflammatory, anti-cancer, and neuroprotective potential. Detailed protocols for key assays are provided to ensure reproducibility and accurate assessment of its biological activity.

Application Note 1: Assessment of Anti-inflammatory Activity

Background: Inflammation is a critical pathological component of numerous diseases. This compound has been shown to possess potent anti-inflammatory effects, partly through the suppression of the TAK1-NF-κB signaling pathway.[1][3] The following models and assays are designed to elucidate and quantify the anti-inflammatory capacity of (3S,5S)-OHC.

Recommended Cell Model: RAW 264.7 murine macrophage cell line. These cells are widely used to study inflammation as they produce significant amounts of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) upon stimulation with lipopolysaccharide (LPS).[4][5][6]

Key Assays:

  • Cell Viability Assay (MTT): To determine the non-toxic concentration range of (3S,5S)-OHC.

  • Nitric Oxide (NO) Assay: To measure the inhibition of NO production, a key inflammatory mediator.

  • Western Blot Analysis: To investigate the effect of (3S,5S)-OHC on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Experimental Workflow for Anti-inflammatory Activity Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Endpoint Analysis seed Seed RAW 264.7 cells treat_conc Treat with varying concentrations of (3S,5S)-OHC for 24h seed->treat_conc mtt Perform MTT Assay treat_conc->mtt determine_conc Determine max non-toxic concentration mtt->determine_conc seed2 Seed RAW 264.7 cells pretreat Pre-treat with non-toxic concentrations of (3S,5S)-OHC seed2->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate Incubate for 18-24h lps->incubate harvest Harvest supernatant and cell lysates incubate->harvest griess Nitric Oxide Assay (Griess Reagent) harvest->griess wb Western Blot (p-p65, p65, p-IκBα, IκBα) harvest->wb

Caption: Workflow for evaluating the anti-inflammatory effects of (3S,5S)-OHC.

Protocol 1.1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of (3S,5S)-OHC on RAW 264.7 cells to determine appropriate concentrations for subsequent experiments.[7][8]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]

  • Prepare serial dilutions of (3S,5S)-OHC in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation:

(3S,5S)-OHC (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle)100
1
5
10
25
50
100
Protocol 1.2: Nitric Oxide Assay (Griess Reagent)

This protocol measures nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of NO production.[4][10]

Materials:

  • Supernatant from (3S,5S)-OHC and LPS-treated cells (from Protocol 1.1 setup)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)[4]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plate

Procedure:

  • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

  • Add 50 µL of cell culture supernatant from each treatment group to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.[10]

  • Calculate the nitrite concentration in the samples using the standard curve.

Data Presentation:

Treatment(3S,5S)-OHC (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)0N/A
LPS (1 µg/mL)00
LPS + OHC5
LPS + OHC10
LPS + OHC25
Positive Control (e.g., TPCK)10 µM
Protocol 1.3: Western Blot for NF-κB Pathway Analysis

This protocol is to assess the levels of total and phosphorylated p65 and IκBα. A decrease in phosphorylated p65 and IκBα would suggest inhibition of the NF-κB pathway.[11][12]

Materials:

  • Cell lysates from (3S,5S)-OHC and LPS-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse cells with ice-cold RIPA buffer.[11]

  • Determine protein concentration using a BCA assay.

  • Prepare samples with Laemmli buffer and boil for 5-10 minutes.

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[11]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply ECL reagent and visualize bands using a chemiluminescence imaging system.

  • Quantify band density and normalize to a loading control (β-actin).

Data Presentation:

Treatment(3S,5S)-OHC (µM)p-p65/p65 Ratio (Fold Change)p-IκBα/IκBα Ratio (Fold Change)
Control01.01.0
LPS (1 µg/mL)0
LPS + OHC5
LPS + OHC10
LPS + OHC25

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MyD88/TRIF (adaptors) IKK IKK Complex TAK1->IKK Phosphorylates NFkB_IkB p65/p50-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα OHC This compound OHC->TAK1 Inhibits p_IkB p-IκBα Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination NFkB_active p65/p50 (Active) Proteasome->NFkB_active Releases p65/p50 NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation DNA κB DNA sites NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Application Note 2: Assessment of Anti-Cancer Activity

Background: this compound has demonstrated superior anti-tumor activity compared to curcumin in preclinical models, inducing apoptosis through the mitochondrial pathway.[2][13] The following in vitro models are suitable for evaluating its efficacy and mechanism of action against cancer cells.

Recommended Cell Models:

  • HepG2 (Human Hepatocellular Carcinoma): Relevant for liver cancer studies.

  • HCT116 (Human Colorectal Carcinoma): A common model for colon cancer research.

  • SH-SY5Y (Human Neuroblastoma): Useful for investigating effects on cancers of neuronal origin.[14]

Key Assays:

  • Cell Viability Assay (MTT): To determine the IC₅₀ (half-maximal inhibitory concentration) of (3S,5S)-OHC.

  • Reactive Oxygen Species (ROS) Assay: To measure the induction of oxidative stress, a common mechanism of anti-cancer drugs.

  • Apoptosis Analysis (Western Blot): To confirm the induction of apoptosis by examining key protein markers like Bcl-2, Bax, and Caspase-3.

Protocol 2.1: IC₅₀ Determination via MTT Assay

This protocol is adapted to determine the concentration of (3S,5S)-OHC that inhibits cancer cell growth by 50%.

Procedure:

  • Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).

  • After 24 hours, treat cells with a broad range of (3S,5S)-OHC concentrations for 48 or 72 hours.

  • Perform the MTT assay as described in Protocol 1.1.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation:

(3S,5S)-OHC (µM)% Inhibition (Mean ± SD)
0.1
1
10
50
100
IC₅₀ (µM)
Protocol 2.2: Intracellular ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.[15][16]

Materials:

  • Cancer cells (e.g., HepG2)

  • DCFH-DA (stock solution in DMSO)

  • This compound

  • Tert-Butyl hydroperoxide (TBHP) as a positive control[15]

  • Black, clear-bottom 96-well plate

  • PBS or HBSS

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with (3S,5S)-OHC at concentrations around the IC₅₀ value for a desired time (e.g., 6, 12, or 24 hours). Include positive (TBHP) and negative controls.

  • Remove the treatment medium and wash the cells gently with warm PBS.[15]

  • Load the cells with 10 µM DCFH-DA in serum-free medium or PBS and incubate for 30 minutes at 37°C in the dark.[15]

  • Remove the DCFH-DA solution and wash the cells again with PBS.

  • Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (Excitation: ~485 nm / Emission: ~535 nm).[15]

Data Presentation:

Treatment(3S,5S)-OHC (µM)Fluorescence Intensity (Arbitrary Units) (Mean ± SD)Fold Change in ROS vs. Control
Control01.0
OHCIC₅₀/2
OHCIC₅₀
OHC2 x IC₅₀
Positive Control (TBHP)100 µM

Mitochondrial (Intrinsic) Apoptosis Pathway

G cluster_0 Mitochondrion OHC This compound ROS ↑ ROS OHC->ROS Bcl2 Bcl-2 (Anti-apoptotic) OHC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves Casp3_active Active Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis Executes Casp3->Casp3_active G cluster_0 Endpoint Analysis seed Seed and differentiate SH-SY5Y cells pretreat Pre-treat with (3S,5S)-OHC seed->pretreat insult Induce neurotoxic insult (e.g., H₂O₂ or Glutamate) pretreat->insult incubate Incubate for 24h insult->incubate viability Cell Viability Assay (MTT / LDH) incubate->viability ros Intracellular ROS Assay incubate->ros

References

Application Notes and Protocols for Anti-inflammatory Assays of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-Octahydrocurcumin, a primary and final hydrogenated metabolite of curcumin (B1669340), has demonstrated significant anti-inflammatory properties.[1][2] Unlike its parent compound, curcumin, which suffers from low systemic bioavailability, octahydrocurcumin (B1589496) exhibits promising biological activities that warrant further investigation for therapeutic applications.[1][3][4] These application notes provide detailed protocols for key in vitro anti-inflammatory assays to evaluate the efficacy of this compound, focusing on its effects on nitric oxide (NO) production, pro-inflammatory cytokine release, and the underlying NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Data Summary: Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

Concentration of this compound% Inhibition of NO Production (relative to LPS control)
2 µMData not available in search results
4 µMSignificant dose-dependent inhibition observed[1]
8 µMSignificant dose-dependent inhibition observed[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CytokineConcentration of this compound% Inhibition (relative to LPS control)
MCP-1 2 µMData not available in search results
4 µMSignificant dose-dependent inhibition observed[1]
8 µMSignificant dose-dependent inhibition observed[1]

Note: Specific quantitative percentage inhibition values for this compound were not detailed in the provided search results, though studies confirm a significant dose-dependent inhibition. Researchers should generate a dose-response curve to determine the IC50 value.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB and MAPK signaling pathways.[1][2]

LPS-Induced Pro-inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 p38 p38 TAK1->p38 Phosphorylation ERK ERK TAK1->ERK Phosphorylation JNK JNK TAK1->JNK Phosphorylation IKK IKK TAK1->IKK Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, MCP-1) p38->Pro_inflammatory_Genes Activation ERK->Pro_inflammatory_Genes Activation JNK->Pro_inflammatory_Genes Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Pro_inflammatory_Genes Activation Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response OHC This compound OHC->p38 Inhibits Phosphorylation OHC->ERK Inhibits Phosphorylation OHC->NFkB Inhibits Activation

Caption: LPS-induced pro-inflammatory signaling pathways and points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the anti-inflammatory activity of this compound.

General Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture 1. Culture RAW 264.7 Macrophages Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare this compound Stock Solutions Pretreatment 4. Pre-treat with this compound Compound_Prep->Pretreatment Seeding->Pretreatment Stimulation 5. Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection 6. Collect Cell Supernatants Stimulation->Supernatant_Collection Cell_Lysate 8. Prepare Cell Lysates Stimulation->Cell_Lysate NO_Assay 7a. Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 7b. Cytokine Assays (ELISA for MCP-1, TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Western_Blot 9. Western Blot for NF-κB and MAPK pathways Cell_Lysate->Western_Blot

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[5]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve final desired concentrations (e.g., 2, 4, 8 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Pre-treatment: Remove the old medium and pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6][7][8]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 2.5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.

    • Nitrite Standard: Prepare a standard curve using sodium nitrite (0-100 µM).

  • Assay Procedure:

    • After the 24-hour LPS stimulation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[7]

    • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

    • Express the results as a percentage of the NO production in the LPS-stimulated control group.

Protocol 3: Pro-inflammatory Cytokine Assays (ELISA)

This protocol outlines the general procedure for quantifying the concentration of cytokines such as MCP-1, TNF-α, and IL-6 in the cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10][11]

  • Materials: Commercial ELISA kits for mouse MCP-1, TNF-α, or IL-6.

  • Assay Procedure:

    • Follow the specific instructions provided by the ELISA kit manufacturer.[9][10]

    • In general, the procedure involves:

      • Adding standards and collected cell supernatants to the wells of an antibody-coated microplate.

      • Incubating the plate to allow the cytokine to bind to the immobilized antibody.

      • Washing the wells to remove unbound substances.

      • Adding a biotinylated detection antibody specific for the target cytokine.

      • Washing the wells and adding a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Washing the wells and adding a substrate solution (e.g., TMB) to develop a colored product.

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[10][11]

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of the cytokine in the samples from the standard curve.

    • Express the results as a percentage of the cytokine production in the LPS-stimulated control group.

Protocol 4: Western Blot for NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB (p65) and MAPK (p38, ERK) signaling pathways.

  • Cell Lysis:

    • After treatment with this compound and/or LPS for the appropriate time (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, p38, and ERK, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.

Conclusion

This compound has emerged as a potent anti-inflammatory agent, demonstrating significant inhibitory effects on pro-inflammatory mediators in vitro.[1] The protocols provided herein offer a robust framework for researchers to further investigate and quantify the anti-inflammatory properties of this promising curcumin metabolite. These assays are crucial for elucidating its mechanism of action and for its potential development as a novel anti-inflammatory therapeutic.

References

Application Notes and Protocols for (3S,5S)-Octahydrocurcumin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-Octahydrocurcumin (OHC) is a primary and the final hydrogenated metabolite of curcumin, the active compound in turmeric. Emerging research has highlighted its potential as a therapeutic agent, demonstrating superior anti-inflammatory and anti-tumor activities compared to its parent compound.[1][2] These properties are attributed to its influence on key cellular signaling pathways, including the suppression of the TAK1-NF-κB pathway and the induction of the mitochondrial apoptosis pathway.[1][2] This document provides detailed protocols for the proper dissolution and application of this compound in in vitro cell culture experiments to ensure reproducible and reliable results.

Data Presentation

Solubility of Curcuminoids

While specific solubility data for this compound is not widely available, the solubility of its parent compound, curcumin, and its major metabolite, tetrahydrocurcumin (B193312) (THC), in solvents suitable for cell culture provides a strong basis for protocol development. Like other curcuminoids, this compound is expected to have poor aqueous solubility and good solubility in organic solvents.

CompoundSolventSolubilityReference
CurcuminDimethyl Sulfoxide (DMSO)>11 g/L[3]
CurcuminEthanol~1 g/L[3]
TetrahydrocurcuminDimethyl Sulfoxide (DMSO)~5 mg/mL[4]
TetrahydrocurcuminDimethylformamide (DMF)~10 mg/mL[4]
TetrahydrocurcuminEthanol~0.25 mg/mL[4]
Recommended Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being investigated. Based on studies with related compounds, a preliminary concentration range for screening is suggested below. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

ApplicationCell Line ExampleConcentration Range
Anti-inflammatory assaysMacrophages (e.g., RAW 264.7)1 - 50 µM
Anti-cancer assaysColon cancer cells (e.g., HT-29)10 - 100 µM
Apoptosis inductionHepatocellular carcinoma cells (e.g., H22)10 - 100 µM

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound that can be stored and used for subsequent dilutions in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 6 months). For short-term storage (up to 1 month), 4°C is acceptable.

Note: Always protect the stock solution from light to prevent photodegradation.

Preparation of Working Solution for Cell Treatment

Objective: To dilute the concentrated stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed complete cell culture medium (specific to your cell line)

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a fresh aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. It is recommended to add the stock solution to the medium and mix immediately by gentle pipetting or inverting the tube.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

  • Application: Add the freshly prepared working solution to your cell cultures.

Stability in Media: Curcuminoids can be unstable in aqueous solutions, especially at physiological pH and temperature. It is highly recommended to prepare fresh working solutions for each experiment and apply them to the cells immediately after preparation.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Pre-warmed Media thaw->dilute apply Apply to Cells Immediately dilute->apply treat Treat Cells with Working Solution and Vehicle Control dilute->treat cells Seed Cells cells->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Biological Endpoint incubate->analyze G cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway OHC_inflam This compound TAK1 TAK1 OHC_inflam->TAK1 inhibition NFkB NF-κB TAK1->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) NFkB->Inflammatory_Mediators OHC_apop This compound p53 p53 OHC_apop->p53 MDM2 MDM2 OHC_apop->MDM2 Bcl2_Bclxl Bcl-2, Bcl-xl OHC_apop->Bcl2_Bclxl Bax_Bad Bax, Bad OHC_apop->Bax_Bad p53->MDM2 p53->Bax_Bad Mitochondrion Mitochondrion Bcl2_Bclxl->Mitochondrion Bax_Bad->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Determining the IC50 of (3S,5S)-Octahydrocurcumin in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-Octahydrocurcumin is a metabolite of curcumin (B1669340), the active compound in turmeric. While curcumin itself has been extensively studied for its anti-cancer properties, its therapeutic potential is often limited by poor bioavailability. Metabolites such as Octahydrocurcumin are gaining attention for their potential to exhibit enhanced pharmacological activities. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function, in this case, the proliferation of cancer cells.

Biological Activity of Octahydrocurcumin

Studies on Octahydrocurcumin (OHC) have demonstrated its potential as an anti-cancer agent. In a study involving an H22 ascites tumor-bearing mice model, OHC exhibited superior anti-tumor activity compared to curcumin.[1] The primary mechanism of action identified was the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[1] This was characterized by the upregulation of the tumor suppressor protein p53 and the downregulation of its negative regulator, MDM2.[1] Furthermore, OHC was found to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, while increasing the expression of pro-apoptotic proteins Bax and Bad.[1] This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome C from the mitochondria, activating caspases and ultimately resulting in apoptosis.[1] Some evidence also suggests that Octahydrocurcumin may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway.

Data Presentation

As specific IC50 values for this compound are not available, the following table is provided as a template for researchers to populate with their experimentally determined data.

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Exposure Time (hours)Assay Method
e.g., MCF-7BreastData to be determined48MTT
e.g., A549LungData to be determined48SRB
e.g., HCT116ColonData to be determined72MTT
e.g., PC-3ProstateData to be determined72SRB

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound in cancer cell lines are the MTT and SRB assays. Both are colorimetric assays suitable for high-throughput screening in a 96-well plate format.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).

Protocol 2: SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the compound incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or deionized water.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of the 0.4% SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake the plate on a shaker for 5-10 minutes to dissolve the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate the IC50 value.

Mandatory Visualization

Experimental_Workflow_for_IC50_Determination cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h for cell attachment start->incubation1 treatment Add serial dilutions of this compound incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 assay_choice Perform MTT or SRB Assay incubation2->assay_choice mtt_add Add MTT solution assay_choice->mtt_add MTT srb_fix Fix cells with TCA assay_choice->srb_fix SRB mtt_incubate Incubate for 3-4h mtt_add->mtt_incubate mtt_solubilize Add DMSO to dissolve formazan mtt_incubate->mtt_solubilize read Measure absorbance with microplate reader mtt_solubilize->read srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Add Tris-base to dissolve dye srb_stain->srb_solubilize srb_solubilize->read calculate Calculate % cell viability vs. control read->calculate plot Plot dose-response curve calculate->plot end Determine IC50 value plot->end

Caption: Experimental workflow for determining the IC50 value.

Octahydrocurcumin_Apoptosis_Pathway cluster_p53 p53 Regulation cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway OHC This compound p53 p53 (Tumor Suppressor) OHC->p53 upregulates MDM2 MDM2 OHC->MDM2 downregulates Bcl2 Bcl-2, Bcl-xl (Anti-apoptotic) OHC->Bcl2 downregulates Bax Bax, Bad (Pro-apoptotic) OHC->Bax upregulates p53->MDM2 induces MDM2->p53 inhibits Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome C release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by Octahydrocurcumin.

References

Application Notes and Protocols for Gene Expression Analysis Following (3S,5S)-Octahydrocurcumin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of (3S,5S)-Octahydrocurcumin, a metabolite of curcumin, on gene expression. The protocols outlined below are designed to facilitate the study of its mechanism of action and to identify potential therapeutic targets.

Introduction

This compound (OHC) is a fully hydrogenated metabolite of curcumin, the active compound in turmeric.[1] Unlike its parent compound, OHC exhibits increased stability and potentially greater bioavailability.[1] Research has indicated that OHC possesses significant biological activities, including anti-inflammatory and anti-tumor effects.[2][3] These effects are attributed to its ability to modulate various cellular signaling pathways. Understanding the impact of OHC on gene expression is crucial for elucidating its therapeutic potential and for the development of novel drug candidates.

Key Signaling Pathways Modulated by Octahydrocurcumin

Several studies have implicated OHC in the regulation of key signaling pathways involved in inflammation and cancer.

  • NF-κB Signaling Pathway: OHC has been shown to suppress the NF-κB signaling pathway by inhibiting the translocation of NF-κB to the nucleus.[4] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a decrease in the expression of pro-inflammatory cytokines and enzymes such as COX-2.[2][5]

  • TAK1-NF-κB Pathway: Further research has demonstrated that OHC's anti-inflammatory effects are mediated through the suppression of the TAK1-NF-κB pathway.[2][5] TAK1 is an upstream kinase that plays a crucial role in the activation of NF-κB.

  • Mitochondrial Apoptosis Pathway: In the context of cancer, OHC has been found to induce apoptosis (programmed cell death) through the activation of the mitochondrial apoptosis pathway.[3] This involves the upregulation of pro-apoptotic proteins like p53, Bax, and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[3]

Experimental Workflows for Gene Expression Analysis

A typical workflow for analyzing gene expression changes following this compound treatment involves several key steps, from cell culture and treatment to data analysis and validation.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: RNA Processing cluster_2 Phase 3: Gene Expression Quantification cluster_3 Phase 4: Data Analysis A Cell Seeding B This compound Treatment A->B C RNA Extraction B->C D RNA Quality Control (e.g., RIN) C->D E cDNA Synthesis D->E F qPCR E->F G RNA Sequencing (RNA-Seq) E->G H Differential Gene Expression Analysis F->H G->H I Pathway Enrichment Analysis H->I J Validation of Key Genes H->J

Caption: A generalized workflow for comparative gene expression analysis.

Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR)

This protocol describes the use of qPCR to quantify the expression of specific target genes.

1. Cell Culture and Treatment:

  • Culture cells in the appropriate medium and conditions.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy from Qiagen or TRIzol from Invitrogen).

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control:

  • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A RIN value greater than 8 is generally recommended for qPCR.

4. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[6][7] Oligo(dT) primers, random primers, or a mix of both can be used.[8]

5. qPCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.[9]

  • Perform the qPCR reaction using a real-time PCR instrument.

  • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[10]

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol provides a global view of the transcriptome in response to this compound treatment.

1. Cell Culture, Treatment, and RNA Extraction:

  • Follow steps 1 and 2 from the qPCR protocol. For RNA-Seq, it is crucial to have high-quality RNA with a RIN value ≥ 8.[11]

2. Library Preparation:

  • Prepare the RNA-Seq library from the total RNA. This typically involves:

    • mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.
    • RNA fragmentation.
    • cDNA synthesis.
    • Adapter ligation.
    • PCR amplification.

  • Various commercial kits are available for library preparation.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, with 20-30 million reads per sample being sufficient for expression profiling.[12]

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups using packages like DESeq2 or edgeR.

  • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

Data Presentation

Quantitative data from gene expression analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Relative Gene Expression by qPCR

GeneTreatment GroupFold Change (vs. Control)p-value
NFKB1 OHC (10 µM)0.45< 0.01
OHC (20 µM)0.21< 0.001
COX-2 OHC (10 µM)0.32< 0.01
OHC (20 µM)0.15< 0.001
BAX OHC (10 µM)2.1< 0.05
OHC (20 µM)3.5< 0.01
BCL2 OHC (10 µM)0.6< 0.05
OHC (20 µM)0.3< 0.01

Table 2: Top Differentially Expressed Genes from RNA-Seq

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
IL6 -3.51.2e-82.5e-7
TNF -3.13.4e-86.1e-7
CASP3 2.85.6e-78.9e-6
P53 2.51.1e-61.5e-5

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G OHC This compound TAK1 TAK1 OHC->TAK1 inhibits IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->InflammatoryGenes activates

Caption: OHC inhibits the TAK1-NF-κB signaling pathway.

G OHC This compound p53 p53 OHC->p53 upregulates Bcl2_Bclxl Bcl-2 / Bcl-xl OHC->Bcl2_Bclxl downregulates Bax_Bad Bax / Bad p53->Bax_Bad activates Mitochondrion Mitochondrion Bax_Bad->Mitochondrion Bcl2_Bclxl->Mitochondrion inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: OHC induces the mitochondrial apoptosis pathway.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this promising compound, paving the way for its further development in a clinical setting.

References

Application Notes and Protocols for In Vivo Administration of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-Octahydrocurcumin (OHC) is a hydrogenated metabolite of curcumin (B1669340), a well-known polyphenol derived from the rhizome of Curcuma longa.[1][2] Like its parent compound, OHC exhibits a range of promising biological activities, including anti-inflammatory and anti-tumor effects.[1][3][4] However, its hydrophobic nature presents a significant challenge for in vivo administration, leading to poor aqueous solubility, low bioavailability, and rapid metabolism, which collectively limit its therapeutic potential.[5][6][7]

These application notes provide detailed protocols for the preparation of this compound in formulations suitable for in vivo research. The methodologies described herein are adapted from established techniques for enhancing the systemic delivery of hydrophobic compounds, particularly curcumin and its derivatives. The primary strategies covered include Solid Lipid Nanoparticles (SLNs), Liposomes, and Nanoemulsions.

Physicochemical Properties and Formulation Rationale

This compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions.[5][6] To overcome this limitation and enhance its bioavailability for in vivo studies, formulation strategies are essential. The choice of formulation can significantly impact the pharmacokinetic profile and therapeutic efficacy of the compound.

Formulation Strategies for Hydrophobic Compounds:

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate hydrophobic drugs, protecting them from degradation and controlling their release.[8][9][10][11]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Liposomal formulations can improve the stability and bioavailability of drugs.[5][12][13][14][15]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can significantly increase the solubility and absorption of lipophilic drugs.[16][17][18][19]

Quantitative Data Summary

The following tables summarize key parameters for various curcumin formulations, which can serve as a reference for the development of this compound formulations.

Table 1: Physicochemical Properties of Curcumin Formulations

Formulation TypeLipid/Oil Phase ComponentsSurfactant/EmulsifierParticle Size (nm)Encapsulation Efficiency (%)Reference
SLNs Stearic Acid, Lauric Acid, Palmitic AcidPoloxamer 188, Poloxamer 407, Tween 20, Tween 8014.7 - 502.83Not Reported[9]
NLCs Not SpecifiedNot Specified~116 - ~50582 - 94[10]
Liposomes Soybean Phospholipids, Egg Yolk Phospholipids, CholesterolTween 80Not ReportedNot Reported[5]
Nanoemulsion Soybean Oil, LecithinHEPC, HCO-60, Tween 8047 - 77.893.8 - 100[16]
Nanoemulsion GlycerylmonooleateCremophor RH 40, Polyethylene Glycol 400125.7 ± 1.02999.52[20]

Table 2: Pharmacokinetic Parameters of Curcumin Formulations in Rats (Intravenous Administration)

FormulationDose (mg/kg)Cmax (µg/mL)AUC (µg·min/mL)t1/2 (h)Reference
Curcumin Solution Not SpecifiedNot Reported208.80 ± 35.40 (oral)Not Reported[21]
Curcumin Injection Not SpecifiedNot Reported1593.82 ± 279.98Not Reported[21]
Curcumin Nanosuspension 13Not ReportedAUC0-t enhanced 4.2-fold vs. solutionEnhanced 11.0-fold vs. solution[22]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the oil-in-water (O/W) emulsion method followed by sonication.[9]

Materials:

  • This compound

  • Lipid: Stearic Acid or Palmitic Acid

  • Surfactant: Poloxamer 188 or Tween 80

  • Organic Solvent: Chloroform (B151607) or Dichloromethane

  • Aqueous Phase: Deionized Water

Equipment:

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • High-speed homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of this compound and the chosen lipid (e.g., Stearic Acid) in a minimal amount of a suitable organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.

  • Emulsification:

    • Heat both the oil and aqueous phases to a temperature above the melting point of the lipid.

    • Add the oil phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Sonication:

    • Subject the coarse emulsion to high-power probe sonication to reduce the particle size and form a nanoemulsion.

  • Solvent Evaporation and Nanoparticle Formation:

    • Stir the nanoemulsion at room temperature to allow the organic solvent to evaporate.

    • As the solvent evaporates, the lipid will precipitate, encapsulating the this compound to form SLNs.

  • Purification and Characterization:

    • The resulting SLN dispersion can be centrifuged and washed to remove any unencapsulated drug.

    • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Workflow for SLN Preparation

SLN_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation A Dissolve this compound and Lipid in Organic Solvent C Heat both phases A->C B Dissolve Surfactant in Deionized Water B->C D High-Speed Homogenization (Coarse Emulsion) C->D E Probe Sonication (Nanoemulsion) D->E F Solvent Evaporation E->F G SLN Formation F->G H Purification & Characterization G->H

Caption: Workflow for preparing this compound-loaded SLNs.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.[5][14]

Materials:

  • This compound

  • Phospholipid: Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Surfactant (optional): Tween 80

  • Organic Solvent: Chloroform or a Chloroform-Methanol mixture

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

Procedure:

  • Film Formation:

    • Dissolve this compound, the phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the surfactant, if used) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • Alternatively, for a more defined size distribution, the liposomes can be extruded through polycarbonate membranes with a specific pore size.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Workflow for Liposome Preparation

Liposome_Preparation A Dissolve this compound, Phospholipid, and Cholesterol in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion (Size Reduction) D->E F Formation of Small Unilamellar Vesicles (SUVs) E->F G Purification & Characterization F->G

Caption: Workflow for preparing this compound-loaded liposomes.

Protocol 3: Preparation of this compound-Loaded Nanoemulsion

This protocol is based on a modified thin-film hydration method followed by sonication.[16]

Materials:

  • This compound

  • Oil Phase: Soybean Oil or other suitable oil

  • Surfactant: Hydrogenated Egg Yolk Phosphatidylcholine (HEPC)

  • Co-surfactant: Tween 80 or HCO-60

  • Organic Solvent: Chloroform

  • Aqueous Phase: Deionized Water

Equipment:

  • Rotary evaporator

  • Probe sonicator

  • Particle size analyzer

Procedure:

  • Preparation of the Organic Solution:

    • Dissolve this compound, the oil, and the surfactant in chloroform.

  • Film Formation:

    • Create a thin film by removing the chloroform using a rotary evaporator.

  • Hydration and Emulsification:

    • Hydrate the film with the aqueous phase (containing the co-surfactant if it is water-soluble) and stir to form a coarse emulsion.

  • Sonication:

    • Sonicate the coarse emulsion with a probe sonicator to produce a fine nanoemulsion with a small droplet size.

  • Characterization:

    • Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and drug loading.

Workflow for Nanoemulsion Preparation

Nanoemulsion_Preparation A Dissolve this compound, Oil, and Surfactant in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Phase B->C D Formation of Coarse Emulsion C->D E Probe Sonication D->E F Formation of Nanoemulsion E->F G Characterization F->G

Caption: Workflow for preparing this compound-loaded nanoemulsion.

Signaling Pathways

This compound and its parent compound, curcumin, have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

TAK1-NF-κB Signaling Pathway

This compound has demonstrated superior anti-inflammatory effects compared to curcumin by suppressing the TAK1-NF-κB pathway.[3][4] This pathway is a central regulator of inflammatory responses.

TAK1_NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli TAK1 TAK1 Inflammatory Stimuli->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Genes\n(e.g., COX-2) Pro-inflammatory Genes (e.g., COX-2) OHC OHC OHC->TAK1 Inhibits

Caption: Inhibition of the TAK1-NF-κB pathway by this compound.

Nrf2/HO-1 Signaling Pathway

Curcumin is a known activator of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[23][24] It is plausible that OHC shares this activity.

Nrf2_HO1_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Antioxidant Genes\n(e.g., HO-1) Antioxidant Genes (e.g., HO-1) Curcumin/OHC Curcumin/OHC Curcumin/OHC->Keap1 Inactivates

Caption: Activation of the Nrf2/HO-1 pathway by Curcumin/OHC.

Conclusion

The protocols and data presented provide a comprehensive guide for the formulation of this compound for in vivo administration. By leveraging established nanotechnology-based delivery systems, researchers can overcome the inherent challenges of this hydrophobic compound, thereby enabling a more thorough investigation of its therapeutic potential. The choice of a specific formulation will depend on the intended route of administration, the desired pharmacokinetic profile, and the specific research question being addressed. It is recommended to perform thorough characterization and stability studies for any newly developed formulation.

References

pharmacokinetic and pharmacodynamic studies of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the pharmacokinetic and pharmacodynamic properties of (3S,5S)-Octahydrocurcumin (OHC), a key metabolite of curcumin (B1669340). The information is intended to guide research and development efforts related to this promising therapeutic agent.

Introduction

This compound is one of the final hydrogenated metabolites of curcumin, the active compound in turmeric.[1] Emerging research indicates that OHC may possess superior anti-inflammatory and anti-tumor properties compared to its parent compound, curcumin.[2][3] This enhanced activity, potentially coupled with improved stability, makes OHC a compound of significant interest for therapeutic development. These notes provide key data and experimental protocols to facilitate further investigation.

Data Presentation

Pharmacokinetic Profile

Table 1: Representative Pharmacokinetic Parameters of Curcumin in Rats Following a Single Oral Administration

ParameterValueSpecies/DosageReference
Tmax (Time to Peak Plasma Concentration) ~4 hoursHuman volunteers[6]
Cmax (Peak Plasma Concentration) 11.1 ± 0.6 nmol/LHuman volunteers (3.6 g dose)[6]
AUC (Area Under the Curve) 86.36 ± 12.90 mg·min·L⁻¹Rats (200 mg/kg oral)[5]
Elimination Half-life (t½) 159.28 ± 18.12 minRats (200 mg/kg oral)[5]
Absolute Bioavailability 4.13%Rats (200 mg/kg oral vs. 10 mg/kg IV)[5]

Note: These values are for curcumin and will likely differ for this compound. Further dedicated pharmacokinetic studies on OHC are required.

Pharmacodynamics

This compound has demonstrated significant potential in two key therapeutic areas: anti-inflammatory and anti-tumor applications.

Anti-Inflammatory Effects

Studies have shown that OHC exhibits potent anti-inflammatory effects, which are, at least in part, mediated by the suppression of the TAK1-NF-κB signaling pathway.[2]

Anti-Tumor Effects

OHC has been reported to have superior anti-tumor activity compared to curcumin.[7] This effect is attributed to its ability to induce cellular apoptosis through the mitochondrial pathway.[7]

Signaling Pathways

Anti-Inflammatory Signaling Pathway of Octahydrocurcumin

G Anti-Inflammatory Pathway of Octahydrocurcumin OHC This compound TAK1 TAK1 OHC->TAK1 inhibits IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Genes induces

Caption: Suppression of the TAK1-NF-κB pathway by this compound.

Mitochondrial Apoptosis Pathway Induced by Octahydrocurcumin

G Mitochondrial Apoptosis Pathway of Octahydrocurcumin OHC This compound p53 p53 OHC->p53 upregulates MDM2 MDM2 OHC->MDM2 downregulates Bax Bax/Bad OHC->Bax increases Bcl2 Bcl-2/Bcl-xL OHC->Bcl2 decreases p53->Bax activates MDM2->p53 inhibits Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits CytC Cytochrome C Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Induction of mitochondrial apoptosis by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studies on this compound. Researchers should optimize parameters such as compound concentrations, incubation times, and antibody dilutions.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood samples into tubes containing anticoagulant, mix gently, and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (B52724) (1:3 v/v).

    • Vortex and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method for the quantification of this compound.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway in stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to 80% confluency.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Anti-Tumor Efficacy in a Murine Ascites Model

Objective: To evaluate the anti-tumor activity of this compound in a hepatocellular carcinoma ascites model.

Materials:

  • H22 murine hepatocellular carcinoma cell line

  • Kunming mice (male, 18-22 g)

  • This compound

  • Vehicle for oral administration

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tumor Cell Implantation: Inject H22 cells (e.g., 2 x 10⁶ cells in 0.2 mL PBS) intraperitoneally into mice.

  • Treatment:

    • Beginning 24 hours after tumor cell implantation, administer this compound orally once daily for a specified period (e.g., 10 days). Use multiple dose groups (e.g., 25, 50, 100 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., cyclophosphamide).

  • Monitoring: Monitor animal body weight, abdominal circumference, and survival daily.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect the ascitic fluid and measure its volume.

    • Count the number of viable tumor cells in the ascitic fluid.

    • Harvest tumors and organs for further analysis (e.g., histopathology, Western blot).

  • Data Analysis: Calculate the tumor inhibition rate based on ascites volume or tumor cell count. Analyze survival data using Kaplan-Meier curves.

Experimental Workflow

G General Experimental Workflow cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic Studies cluster_invitro In Vitro (Anti-inflammatory) cluster_invivo In Vivo (Anti-tumor) pk_dose Oral Dosing in Rats pk_sample Serial Blood Sampling pk_dose->pk_sample pk_process Plasma Processing pk_sample->pk_process pk_lcms LC-MS/MS Analysis pk_process->pk_lcms pk_data PK Parameter Calculation (Cmax, Tmax, AUC) pk_lcms->pk_data pd_cell Cell Culture (RAW 264.7) pd_treat OHC Treatment & LPS Stimulation pd_cell->pd_treat pd_protein Protein Extraction pd_treat->pd_protein pd_wb Western Blot (NF-κB Pathway) pd_protein->pd_wb pd_vitro_data Protein Expression Analysis pd_wb->pd_vitro_data pd_tumor Tumor Implantation (H22) pd_vivo_treat Daily Oral OHC Treatment pd_tumor->pd_vivo_treat pd_monitor Monitor Tumor Growth pd_vivo_treat->pd_monitor pd_endpoint Endpoint Analysis (Ascites, Survival) pd_monitor->pd_endpoint pd_vivo_data Efficacy Evaluation pd_endpoint->pd_vivo_data

Caption: A generalized workflow for pharmacokinetic and pharmacodynamic evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Stability of (3S,5S)-Octahydrocurcumin in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (3S,5S)-Octahydrocurcumin when stored in Dimethyl Sulfoxide (DMSO) at room temperature. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO at room temperature?

Currently, there is no specific quantitative data available in the scientific literature detailing the stability of the (3S,5S) stereoisomer of octahydrocurcumin (B1589496) in DMSO at room temperature. However, information on the parent compound, curcumin (B1669340), and general recommendations for octahydrocurcumin provide some guidance.

Studies on curcumin have shown that it is generally an unstable compound, but it exhibits unusual stability in DMSO, particularly in alkaline DMSO where it is resistant to autooxidation.[1][2] The stability of curcumin in DMSO is influenced by pH, with greater stability observed in neutral or acidic conditions and faster degradation under neutral to basic conditions.[1]

For octahydrocurcumin, product data sheets recommend storing stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Storage at room temperature is generally not recommended for long-term stability.

Q2: What are the potential signs of degradation for this compound in DMSO?

Degradation of curcuminoids can be indicated by a change in the color of the solution. Curcumin in DMSO can undergo deprotonation in the presence of a base, leading to a color change from yellow to green, blue, and eventually orange.[1][4] While octahydrocurcumin lacks the conjugated system responsible for curcumin's vibrant color, any noticeable change in the appearance of the solution could suggest chemical changes. The most reliable method to assess degradation is through analytical techniques such as HPLC or LC-MS.

Q3: How can I determine the stability of my this compound stock solution in DMSO?

To determine the stability of your specific stock solution, it is recommended to perform a time-course experiment. This involves analyzing the concentration and purity of the solution at regular intervals while it is stored at room temperature. A detailed experimental protocol for this is provided below.

Troubleshooting Guide

Issue: I am seeing inconsistent results in my bioassays when using my this compound stock solution.

This could be due to the degradation of your compound. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Inconsistent Bioassay Results check_prep Was a fresh stock solution prepared? start->check_prep yes_fresh Yes check_prep->yes_fresh Yes no_fresh No check_prep->no_fresh No analyze_old Analyze the old stock solution for degradation using HPLC or LC-MS. yes_fresh->analyze_old prepare_fresh Prepare a fresh stock solution and repeat the experiment. no_fresh->prepare_fresh degraded Is the compound degraded? analyze_old->degraded yes_degraded Yes degraded->yes_degraded Yes no_degraded No degraded->no_degraded No discard_old Discard the old stock and use fresh preparations for future experiments. Consider aliquoting and storing at -80°C. yes_degraded->discard_old troubleshoot_assay Troubleshoot other experimental parameters of the bioassay. no_degraded->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a method to quantify the stability of this compound in DMSO at room temperature using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • DMSO (anhydrous, analytical grade)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for pH adjustment of mobile phase)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
  • Ensure the compound is fully dissolved, using sonication if necessary.[3]

3. Experimental Workflow:

StabilityTestingWorkflow prep_stock Prepare a concentrated stock solution of this compound in DMSO. initial_analysis Immediately analyze an aliquot of the stock solution (T=0) by HPLC to determine the initial concentration and purity. prep_stock->initial_analysis storage Store the stock solution at room temperature, protected from light. initial_analysis->storage time_points At specified time points (e.g., 1h, 4h, 8h, 24h, 48h, 1 week), withdraw an aliquot for analysis. storage->time_points hplc_analysis Dilute the aliquot and analyze by HPLC under the same conditions as the T=0 sample. time_points->hplc_analysis data_analysis Compare the peak area of the parent compound at each time point to the T=0 sample to calculate the percentage remaining. hplc_analysis->data_analysis

Caption: Experimental workflow for stability testing.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 3µm).[5]
  • Mobile Phase: A gradient of acetonitrile and water (pH may be adjusted with formic acid). A typical starting point could be a 70:30 mixture of acetonitrile and water.[5]
  • Flow Rate: 1 mL/min.[5]
  • Detection Wavelength: As octahydrocurcumin lacks the chromophore of curcumin, the detection wavelength will be in the lower UV range. A wavelength scan should be performed to determine the optimal lambda max. For curcumin, detection is often at 425 nm.[5]
  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
  • Plot the percentage remaining against time to visualize the degradation kinetics.

Data on Curcumin Stability in DMSO

While specific data for this compound is unavailable, the following table summarizes findings for curcumin stability in DMSO, which may serve as a useful reference.

ConditionObservationReference
Neutral DMSOCurcumin is relatively stable.[1]
Alkaline DMSO (with NaOH)Curcumin is surprisingly inert towards autooxidation.[1][2][1][2]
Alkaline DMSO (2 mM NaOH)Less than 3% degradation after 1 hour and less than 6% after 2.7 hours at room temperature.[2]

Signaling Pathways and Degradation Mechanisms

The degradation of curcuminoids can be complex. In aqueous solutions, curcumin degrades rapidly, especially under neutral to basic conditions. However, in DMSO, it is notably more stable.[1] The primary degradation pathways in aqueous solutions involve hydrolysis and fragmentation of the molecule. In DMSO, especially in the presence of a base, deprotonation is a key process, which can alter the electronic properties of the molecule.[1][4]

The degradation of DMSO itself is generally not a concern under standard laboratory conditions at room temperature. However, it can be degraded under harsh conditions such as exposure to UV light in the presence of hydrogen peroxide, forming intermediates like methansulfinate and methansulfonate.[6][7]

CurcuminDeprotonation CurH3 Curcumin (CurH3) [Yellow] CurH2_minus Single Deprotonation (CurH2-) [Green] CurH3->CurH2_minus + OH- CurH_2_minus Double Deprotonation (CurH2-) [Blue] CurH2_minus->CurH_2_minus + OH- Cur_3_minus Triple Deprotonation (Cur3-) [Orange] CurH_2_minus->Cur_3_minus + OH-

Caption: Deprotonation pathway of curcumin in alkaline DMSO.[1][4]

References

Technical Support Center: Stability and Degradation of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and potential degradation of (3S,5S)-Octahydrocurcumin, a major metabolite of curcumin (B1669340), under physiological pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to curcumin at physiological pH?

A1: this compound (OHC) is a significant metabolite of curcumin, formed by the reduction of the double bonds in the parent compound.[1] Unlike curcumin, which is known for its rapid degradation at physiological pH (typically pH 7.2-7.4), OHC is considered to be significantly more stable.[2] Curcumin can degrade by as much as 90% within 30 minutes in a phosphate (B84403) buffer at pH 7.2.[3][4] While direct, extensive studies on the degradation products of OHC at physiological pH are limited, the saturation of the heptadienedione chain in OHC removes the primary site of instability present in curcumin.

Q2: What are the known degradation products of curcumin at physiological pH?

A2: Curcumin undergoes rapid degradation at neutral to basic pH.[3][4][5][6] The primary degradation products identified in various studies include:

  • Major Degradation Product: Bicyclopentadione is considered a major product of autoxidation.[1]

  • Minor Degradation Products: Vanillin, ferulic acid, and feruloyl methane (B114726) have also been identified as minor degradation products.[3][6][7]

Q3: Are there any known degradation products for this compound at physiological pH?

A3: Currently, there is a lack of specific studies that have identified the degradation products of this compound under physiological pH conditions. Its enhanced stability compared to curcumin suggests that degradation is likely minimal under these conditions. Hypothetically, any degradation would likely involve oxidation of the phenolic hydroxyl groups, but this process is expected to be much slower than the degradation of curcumin.

Q4: What analytical methods are recommended for studying the stability of this compound?

A4: To assess the stability of this compound and identify potential degradation products, a stability-indicating analytical method should be developed and validated.[8][9] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method.[8][10][11][12]

  • HPLC/UHPLC-UV: For quantifying the decrease of the parent compound over time.

  • LC-MS/MS: For the detection and identification of potential degradation products by providing molecular weight and fragmentation data.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used to identify certain volatile degradation products.[15]

Troubleshooting Guides

HPLC/UHPLC Method Development for Stability Testing
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; secondary interactions with the stationary phase.Adjust the pH of the mobile phase. A slightly acidic pH (e.g., 3.0 with formic acid) often improves peak shape for phenolic compounds.[8][12] Use a different column with end-capping or a different stationary phase.
Co-elution of parent compound and degradants Insufficient separation power of the mobile phase or column.Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer).[8] Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Use a column with a different selectivity.
No degradation observed in forced degradation studies Stress conditions are not harsh enough.Increase the concentration of the stress agent (acid, base, oxidizing agent), the temperature, or the duration of exposure.[8]
Complete degradation of the compound Stress conditions are too harsh.Reduce the concentration of the stress agent, the temperature, or the duration of exposure.[8]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies as recommended by ICH guidelines to assess the inherent stability of a drug substance.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) and sunlight for 24 hours.[8]

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation.

Data Presentation

Table 1: Comparative Stability of Curcumin and its Metabolites
CompoundStructureStability at Physiological pH (7.4)Key Degradation Products
Curcumin β-diketone moietyLow (rapid degradation)[3][4][5][6]Bicyclopentadione, Vanillin, Ferulic acid[1][3][6][7][15]
This compound Saturated heptane (B126788) chainHigh (expected to be stable)Not yet identified (likely minimal)

Visualizations

degradation_pathway cluster_curcumin Curcumin Degradation cluster_ohc This compound Curcumin Curcumin Degradation Degradation (Physiological pH) Curcumin->Degradation Bicyclopentadione Bicyclopentadione (Major) Degradation->Bicyclopentadione Vanillin Vanillin (Minor) Degradation->Vanillin FerulicAcid Ferulic Acid (Minor) Degradation->FerulicAcid OHC This compound Stable Considered Stable (Minimal Degradation) OHC->Stable Unknown Degradation Products (Not Identified) Stable->Unknown

Caption: Comparative degradation pathways of Curcumin and this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation (Identify & Quantify Degradants) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Oral Bioavailability of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the oral bioavailability of (3S,5S)-Octahydrocurcumin. Given the limited direct research on this compound, much of the guidance is extrapolated from extensive studies on its parent compound, curcumin (B1669340), and other curcuminoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is one of the final hydrogenated metabolites of curcumin, the active compound in turmeric.[1][2] While it has demonstrated superior anti-tumor and anti-inflammatory activities in some studies compared to curcumin, its therapeutic potential is likely hindered by poor oral bioavailability, a characteristic shared with curcumin.[1][3] The challenges for curcumin, which are likely applicable to its octahydro-metabolite, include low aqueous solubility, poor intestinal permeability, rapid metabolism, and rapid systemic clearance.[4][5][6]

Q2: What are the primary barriers to the oral absorption of curcuminoids like this compound?

A2: The primary barriers include:

  • Low Aqueous Solubility: Curcuminoids are hydrophobic, leading to poor dissolution in the gastrointestinal fluids.[5]

  • Intestinal Metabolism: Curcumin undergoes extensive metabolism in the intestines and liver, including glucuronidation and sulfation.[7]

  • Rapid Systemic Clearance: Once absorbed, curcumin and its metabolites are quickly eliminated from the bloodstream.[4]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can pump curcuminoids back into the intestinal lumen, reducing net absorption.

Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A3: Based on strategies successful for curcumin, the following approaches are recommended for investigation:

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can improve solubility and protect it from degradation.[5][8]

  • Liposomes and Micelles: These lipid-based carriers can enhance the absorption of lipophilic compounds like curcuminoids.

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate.

  • Co-administration with Bioavailability Enhancers: Piperine, an alkaloid from black pepper, is a well-known inhibitor of metabolic enzymes and can increase the bioavailability of curcumin.[9]

Troubleshooting Guides

Issue 1: Low and Variable this compound concentrations in plasma during preclinical studies.
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of the neat compound. Formulate this compound in a lipid-based vehicle or as a nanoemulsion.Increased dissolution in gastrointestinal fluids leading to higher plasma concentrations.
Rapid first-pass metabolism. Co-administer with an inhibitor of glucuronidation, such as piperine.Reduced metabolic clearance and consequently, increased plasma exposure.
Insufficient dose. Conduct a dose-ranging study to identify a dose that results in quantifiable plasma levels.Determination of a suitable dose for subsequent efficacy studies.
Analytical method not sensitive enough. Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in plasma.Accurate and precise measurement of low concentrations of the analyte.
Issue 2: Inconsistent results in in vitro permeability assays (e.g., Caco-2 cell model).
Potential Cause Troubleshooting Step Expected Outcome
Low apical concentration due to poor solubility. Prepare the dosing solution with a solubilizing agent (e.g., DMSO, cyclodextrin) at a concentration that does not affect cell viability.Maintenance of a consistent and known concentration of the compound in the apical chamber throughout the experiment.
Efflux transporter activity. Perform the permeability assay in the presence and absence of known P-glycoprotein inhibitors (e.g., verapamil).Identification of whether active efflux is a significant barrier to the permeability of this compound.
Compound instability in the cell culture medium. Assess the stability of this compound in the assay buffer over the time course of the experiment.Accurate determination of the permeability by accounting for any degradation.

Quantitative Data Summary

Direct comparative data for this compound formulations is not currently available in the literature. The following table summarizes representative data for various curcumin formulations to provide a benchmark for expected improvements.

FormulationAnimal ModelKey Pharmacokinetic Parameters (vs. Standard Curcumin)Reference
Curcumin-Phosphatidylcholine complex (Meriva)Rats~5-fold higher plasma AUC of curcumin[10]
Colloidal submicron dispersed curcumin (Theracurmin)Humans~27-fold higher AUC[11]
Nano-emulsion curcumin (NEC)Mice>40-fold increase in Cmax[12]
Oleoresin-based dispersible turmeric formulation (CURCUGEN)Humans39-fold higher AUC of free curcumin[13]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Formulation Preparation:

    • Suspension: Disperse neat this compound in 0.5% carboxymethylcellulose sodium.

    • Lipid-based formulation: Dissolve this compound in a mixture of oils, surfactants, and co-solvents (e.g., Labrasol, Cremophor EL, Transcutol).

  • Dosing: Administer the formulations via oral gavage at a dose of 100 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Extract this compound from plasma using a liquid-liquid or solid-phase extraction method. Quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Dosing Solution: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Permeability Assessment:

    • Apical to Basolateral (A-B): Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Sampling: Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate active transport.

Visualizations

Experimental_Workflow_Oral_Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Formulate this compound Formulate this compound Characterize Formulation Characterize Formulation Formulate this compound->Characterize Formulation Physicochemical Properties Solubility Studies Solubility Studies Characterize Formulation->Solubility Studies Permeability Assay (e.g., Caco-2) Permeability Assay (e.g., Caco-2) Solubility Studies->Permeability Assay (e.g., Caco-2) Oral Dosing in Animal Model Oral Dosing in Animal Model Permeability Assay (e.g., Caco-2)->Oral Dosing in Animal Model Select Promising Formulations Blood Sampling Blood Sampling Oral Dosing in Animal Model->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Workflow for optimizing oral bioavailability.

Signaling_Pathway_Absorption Oral Administration Oral Administration GI Lumen GI Lumen Oral Administration->GI Lumen Enterocyte Enterocyte GI Lumen->Enterocyte Absorption Portal Vein Portal Vein Enterocyte->Portal Vein Metabolism (Glucuronidation/Sulfation) Metabolism (Glucuronidation/Sulfation) Enterocyte->Metabolism (Glucuronidation/Sulfation) Efflux (P-gp) Efflux (P-gp) Enterocyte->Efflux (P-gp) Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Efflux (P-gp)->GI Lumen

Caption: Key steps in oral absorption and metabolism.

References

Technical Support Center: Large-Scale Synthesis of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of (3S,5S)-Octahydrocurcumin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Overall Yield of Octahydrocurcumin (B1589496)

  • Question: My hydrogenation reaction of curcumin (B1669340) is resulting in a low overall yield of the desired octahydrocurcumin. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of octahydrocurcumin can stem from several factors. A primary reason is the incomplete conversion of curcumin and the formation of intermediate products like tetrahydrocurcumin (B193312) (THC) and hexahydrocurcumin (B1235508) (HHC).[1] Additionally, the stability of the starting material, curcumin, can be a contributing factor, as it is susceptible to degradation, particularly in alkaline conditions.[2]

    To improve the yield, consider the following troubleshooting steps:

    • Reaction Time and Temperature: Increasing the reaction time and, cautiously, the temperature can drive the reaction towards the fully hydrogenated product. However, be aware that excessive heat can lead to catalyst sintering and by-product formation.[3]

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction, as insufficient pressure will lead to incomplete reduction.

    • Catalyst Loading: Increasing the catalyst loading (e.g., Palladium on carbon) can enhance the reaction rate and conversion. However, this should be balanced with cost-effectiveness on a large scale.

    • Solvent Selection: The choice of solvent can influence the solubility of curcumin and the efficiency of the hydrogenation. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[4]

Issue 2: Poor Diastereoselectivity - Low Ratio of (3S,5S) Isomer

  • Question: My synthesis is producing a mixture of octahydrocurcumin stereoisomers with a low proportion of the desired (3S,5S) form. How can I control the diastereoselectivity of the reaction?

  • Answer: Achieving high diastereoselectivity for the this compound isomer is a significant challenge. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

    Here are some strategies to improve the diastereomeric ratio (d.r.):

    • Catalyst Selection: The choice of catalyst plays a crucial role. While PtO₂-catalyzed hydrogenation of curcumin tends to produce a slight predominance of the meso-octahydrocurcumin, using palladium on carbon (Pd/C) as a catalyst has been shown to increase the proportion of the racemic mixture, which contains the desired (3S,5S) enantiomer.[5] The use of chiral catalysts or chiral auxiliaries, although potentially more expensive for large-scale production, can significantly enhance the enantioselectivity.

    • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which can influence the diastereomeric ratio. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the substrate on the catalyst surface, thereby influencing the stereochemical outcome. Experimenting with different solvents may lead to improved selectivity.

Issue 3: Significant By-product Formation

  • Question: I am observing significant amounts of tetrahydrocurcumin (THC) and hexahydrocurcumin (HHC) in my final product mixture. How can I minimize the formation of these intermediates?

  • Answer: The formation of THC and HHC is expected as they are intermediates in the hydrogenation of curcumin to octahydrocurcumin.[1] The key to minimizing their presence in the final product is to ensure the reaction goes to completion.

    To reduce by-product formation:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] The reaction should be allowed to proceed until the starting material and intermediate spots/peaks are no longer detectable.

    • Optimize Reaction Conditions: As mentioned for improving yield, optimizing reaction time, temperature, hydrogen pressure, and catalyst loading will favor the complete conversion to octahydrocurcumin.

Issue 4: Difficulty in Product Purification

  • Question: I am facing challenges in separating the desired this compound from the other stereoisomers (meso-form) and the hydrogenated intermediates. What are effective purification strategies?

  • Answer: The purification of this compound can be challenging due to the similar physical properties of the stereoisomers and intermediates.

    Effective purification methods include:

    • Column Chromatography: Silica gel column chromatography is a common method for separating curcuminoids and their derivatives. A gradient elution using a solvent system such as hexane (B92381) and ethyl acetate (B1210297) can be effective.[6]

    • Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate the different stereoisomers.

    • Crystallization: If a suitable solvent system is identified, fractional crystallization can be a cost-effective method for large-scale purification to separate isomers with different solubilities.

Issue 5: Catalyst Deactivation and Regeneration

  • Question: I suspect my palladium catalyst is losing activity after several runs. What causes this deactivation, and can the catalyst be regenerated?

  • Answer: Catalyst deactivation is a common issue in industrial hydrogenation processes. For palladium catalysts, deactivation can occur through several mechanisms:

    • Sintering: At high temperatures, the fine palladium particles on the support can agglomerate, leading to a loss of active surface area.[8]

    • Leaching: Palladium may leach from the support into the reaction mixture.

    • Poisoning: Impurities in the starting material or solvent can adsorb to the active sites of the catalyst, blocking them from participating in the reaction.

    • Fouling: Deposition of by-products or polymeric material on the catalyst surface can also lead to deactivation.[9]

    Catalyst Regeneration: For palladium catalysts deactivated by carbonaceous deposits ("coke"), regeneration can often be achieved through controlled oxidation to burn off the deposits, followed by a reduction step to restore the active metallic palladium.[9][10] Washing the catalyst with suitable solvents may also help remove some adsorbed impurities.[11] It is important to note that severe sintering is often irreversible.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material for the synthesis of octahydrocurcumin is curcumin, which is the principal curcuminoid found in the rhizome of turmeric (Curcuma longa).[12] The synthesis involves the catalytic hydrogenation of curcumin.[5]

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A2: Several analytical techniques are crucial for monitoring the synthesis:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material (curcumin) and the formation of products. A common solvent system is a mixture of hexane and ethyl acetate.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of curcumin, intermediates (THC, HHC), and the final octahydrocurcumin products. It can also be used to determine the diastereomeric ratio of the octahydrocurcumin isomers.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for analyzing the stereochemistry.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

Q3: What are the key safety precautions to consider during the large-scale synthesis of octahydrocurcumin?

A3: Safety is paramount in any chemical synthesis, especially on a large scale. Key precautions include:

  • Hydrogen Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area, using appropriate pressure-rated equipment, and all potential ignition sources must be eliminated.

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of air. It should be handled with care, and procedures for safe filtration and disposal should be followed.

  • Solvent Handling: The organic solvents used are typically flammable. Appropriate storage, handling, and disposal procedures are necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.

Quantitative Data Summary

Table 1: Influence of Catalyst on Octahydrocurcumin Stereoisomer Ratio

CatalystPredominant StereoisomerReference
PtO₂meso-Octahydrocurcumin (slight predominance)[5]
Pd/CRacemic mixture (containing this compound)[5]

Table 2: Typical Composition of Hydrogenated Curcuminoids

ComponentTypical Percentage RangeReference
Tetrahydrocurcuminoids (THC)70% - 80%[1]
Hexahydrocurcuminoids (HHC)10% - 20%[1]
Octahydrocurcuminoids (OHC)3% - 5%[1]

Note: The exact composition can vary depending on the reaction conditions.

Experimental Protocols

Key Experiment: Large-Scale Catalytic Hydrogenation of Curcumin

This protocol provides a general methodology for the large-scale synthesis of a mixture of hydrogenated curcuminoids, including octahydrocurcumin. Optimization will be required to maximize the yield of the desired (3S,5S) isomer.

Materials:

  • Curcumin (high purity)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure hydrogenation reactor

  • Stirring mechanism

  • Temperature control system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with curcumin and the solvent (e.g., ethanol). The concentration of curcumin will need to be optimized for large-scale production.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reactor under a continuous stream of inert gas to prevent ignition. The catalyst loading should be optimized based on preliminary experiments.

  • Purging: Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (this will require optimization, typically in the range of 50-500 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by TLC or HPLC. The reaction is complete when curcumin and the intermediates are no longer detected.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with fresh solvent to recover any adsorbed product. Caution: The filter cake containing the catalyst can be pyrophoric. Do not allow it to dry in the air. Keep it wet with solvent or water until it can be safely disposed of or regenerated.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product containing the mixture of octahydrocurcumin stereoisomers and any remaining intermediates using column chromatography or preparative HPLC.

Visualizations

Synthesis_Workflow cluster_0 Synthesis Stage cluster_1 Purification Stage Curcumin Curcumin Reaction_Mixture Hydrogenation (Pd/C, H2) Curcumin->Reaction_Mixture Solvent Crude_Product Crude Octahydrocurcumin (Mixture of Isomers) Reaction_Mixture->Crude_Product Purification Column Chromatography or Prep-HPLC Crude_Product->Purification Final_Product This compound Purification->Final_Product Isolated Product Byproducts Other Stereoisomers & Intermediates Purification->Byproducts Separated Impurities

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Problem Low Yield of Octahydrocurcumin Cause1 Incomplete Reaction Problem->Cause1 Cause2 Catalyst Deactivation Problem->Cause2 Cause3 Poor Starting Material Quality Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution1c Increase H2 Pressure Cause1->Solution1c Solution2a Increase Catalyst Loading Cause2->Solution2a Solution2b Check for Poisons Cause2->Solution2b Solution2c Regenerate/Replace Catalyst Cause2->Solution2c Solution3a Verify Curcumin Purity Cause3->Solution3a

Caption: Troubleshooting logic for addressing low product yield.

References

preventing precipitation of (3S,5S)-Octahydrocurcumin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of (3S,5S)-Octahydrocurcumin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound is a common issue primarily due to its hydrophobic nature and poor solubility in aqueous solutions like cell culture media.[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO, is introduced to the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. This is often referred to as "solvent shock."[3] Other contributing factors can include the final concentration of the compound exceeding its solubility limit, interactions with media components like salts and proteins, and inappropriate pH or temperature conditions.[1][4][5]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions of this compound and other curcuminoids.[6][7] It is crucial to use a high-purity, anhydrous, cell-culture grade solvent to ensure maximum solubility and minimize contaminants.[1] For DMSO, solubility can reach up to 100 mg/mL, though this may require sonication.[6] For ethanol, a solubility of 10 mg/mL is reported.[6][7]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[8] Many cell lines are sensitive to DMSO concentrations above 0.1%.[1] It is essential to determine the tolerance of your specific cell line by running a vehicle control experiment with varying DMSO concentrations.

Q4: How can I improve the solubility of this compound during my experiment?

A4: To improve solubility and prevent precipitation, follow these key steps:

  • Proper Stock Preparation: Ensure the compound is fully dissolved in the stock solution, using brief sonication or gentle warming if necessary.[6][8]

  • Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the compound.[1][4]

  • Gradual Addition: Add the stock solution to the pre-warmed media drop-by-drop while gently vortexing or swirling to ensure rapid and even dispersion.[2][4]

  • Serum Presence: The presence of serum in the media can help stabilize hydrophobic compounds and increase their apparent solubility.[1]

Q5: How can I distinguish between this compound precipitate and microbial contamination?

A5: Visual inspection under a microscope is the most effective way to differentiate between chemical precipitate and microbial contamination.[4]

  • Chemical Precipitate: Often appears as amorphous, cloudy particles or distinct crystalline structures.

  • Microbial Contamination: Bacteria will appear as small, individual rod-shaped or spherical particles that may exhibit motility. Fungi typically grow as a network of filamentous hyphae, and yeast will appear as small, budding oval shapes.

Troubleshooting Guide

Problem: Cloudiness, turbidity, or visible precipitate appears in the cell culture medium after the addition of this compound.[4]

This guide provides a systematic approach to identifying and resolving the cause of precipitation.

start Precipitation Observed in Media q1 Is the stock solution clear? start->q1 sol1 Stock solution not fully dissolved. Action: - Vortex/sonicate stock. - Gently warm to 37°C. - Prepare fresh stock. q1->sol1 No q2 Was media pre-warmed to 37°C? q1->q2 Yes sol1->q2 sol2 Cold media can reduce solubility. Action: - Always pre-warm media before adding compound. q2->sol2 No q3 How was the stock added to media? q2->q3 Yes sol2->q3 sol3 Improper mixing causes localized high concentration. Action: - Add stock drop-wise to media vortex. - Perform serial dilutions in media. q3->sol3 Added all at once q4 Is the final solvent concentration <0.5%? q3->q4 Gradually with mixing sol3->q4 sol4 Final concentration may exceed solubility limit. Action: - Lower the final concentration. - Test solubility limit empirically. q4->sol4 No end Solution Clear q4->end Yes sol4->end

Caption: A logical troubleshooting workflow for precipitation issues.

Summary of Causes and Solutions
Potential Cause Description Recommended Solution Citation
Poor Aqueous Solubility This compound is inherently hydrophobic and does not readily dissolve in aqueous media.Prepare a concentrated stock in 100% DMSO or ethanol. Ensure the final solvent concentration in media is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).[1][3]
High Final Concentration The desired experimental concentration exceeds the compound's solubility limit in the final medium.Empirically determine the maximum soluble concentration in your specific cell culture medium. If a higher concentration is needed, formulation strategies may be required.[3]
"Solvent Shock" Rapid dilution of the organic solvent stock into the aqueous medium causes the compound to precipitate immediately.Pre-warm media to 37°C. Add the stock solution slowly and drop-wise while gently vortexing or swirling the medium for rapid dispersal.[1][4]
Stock Solution Issues The compound is not fully dissolved in the stock, or the stock has degraded from improper storage (e.g., freeze-thaw cycles).Ensure complete dissolution of stock with vortexing/sonication. Aliquot stock into single-use vials to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.[1][4][6]
Media Component Interaction The compound may interact with salts, proteins, or other components in the media, leading to precipitation.Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. The presence of serum often helps stabilize the compound.[1][4][5]
Temperature and pH Adding cold stock to warm media or pH instability can cause precipitation. Curcuminoids are less stable at the neutral/alkaline pH of culture media.Pre-warm media to 37°C. Ensure media is properly buffered for the incubator's CO2 concentration. Prepare fresh solutions before each experiment.[1][2][4][5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.

Materials:

  • This compound powder (MW: 376.44 g/mol )[6][9]

  • High-purity, anhydrous, cell culture grade DMSO[1]

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer and/or sonicator bath

Procedure:

  • On an analytical balance, accurately weigh 37.64 mg of this compound powder.

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If dissolution is slow, a brief sonication (5-10 minutes) or gentle warming to 37°C can be applied.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][4]

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Objective: To dilute the concentrated stock solution into cell culture medium without causing precipitation.

cluster_0 Stock Preparation cluster_1 Dilution cluster_2 Final Steps stock Thaw single-use aliquot of 100 mM stock at RT dilute Add stock solution drop-wise into pre-warmed media while gently vortexing stock->dilute media Pre-warm complete cell culture medium to 37°C media->dilute mix Mix gently and thoroughly dilute->mix use Use immediately for cell treatment mix->use

Caption: Experimental workflow for preparing the working solution.

Procedure:

  • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath or incubator.[1][4]

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • To prepare the highest desired concentration (e.g., 100 µM), perform the required dilution. For a 1:1000 dilution, add 1 µL of the 100 mM stock solution to 999 µL of the pre-warmed medium.[4]

  • Crucially, add the stock solution slowly, drop-by-drop, directly into the medium while it is being gently vortexed or swirled. This ensures immediate dispersal and prevents localized high concentrations that lead to precipitation.[4]

  • Visually inspect the final solution for any signs of cloudiness or precipitate.

  • If lower concentrations are needed, perform serial dilutions from this freshly made working solution using pre-warmed medium.[4]

  • Use the prepared working solutions immediately for your cell culture experiments.

Data Summary

Solvent Solubility for Curcuminoids
Solvent Compound Reported Solubility Notes Citation
DMSO Octahydrocurcumin100 mg/mL (265.65 mM)Requires sonication. Hygroscopic DMSO can reduce solubility.[6]
Ethanol Octahydrocurcumin10 mg/mL (26.56 mM)May require sonication.[6][7]
Ethanol CurcuminUp to 6 mg/mLA common choice for in vitro and in vivo studies due to lower toxicity.[10]
Methanol CurcuminoidsSolubleOften used for analytical purposes.[11]
Acetone CurcuminoidsSolubleCan be used for initial dissolution.[11]

References

troubleshooting inconsistent results in (3S,5S)-Octahydrocurcumin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and inconsistencies during experiments with (3S,5S)-Octahydrocurcumin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other curcuminoids?

This compound is one of the stereoisomers of octahydrocurcumin (B1589496) (OHC), a hydrogenated metabolite of curcumin (B1669340).[1][2] Unlike curcumin, which has a planar structure with double bonds, octahydrocurcumin has a saturated heptane (B126788) chain. This structural difference leads to the existence of chiral centers at positions 3 and 5, resulting in stereoisomers such as (3S,5S)-OHC and the meso-form, (3R,5S)-OHC.[1][2] These stereoisomers can exhibit different biological activities.

Q2: What are the potential applications of this compound in research?

Octahydrocurcumin, as a final hydrogenated metabolite of curcumin, has shown superior anti-tumor and anti-inflammatory activities compared to curcumin in some studies.[3][4] Research into specific stereoisomers like (3S,5S)-OHC is crucial to understand their specific contributions to these biological effects and to develop more potent and selective therapeutic agents.

Q3: Where can I obtain this compound?

This compound can be synthesized in the laboratory or potentially isolated as a fungal metabolite.[3] One reported method for its stereoselective synthesis involves the use of baker's yeast for the reduction of tetrahydrocurcumin (B193312).[5][6]

Troubleshooting Guides

Synthesis of this compound

Inconsistent yields and purity are common issues during the synthesis of this compound. This guide addresses potential problems in the stereoselective synthesis using baker's yeast.

Problem: Low yield of this compound.

Potential Cause Recommended Solution
Suboptimal Yeast Activity Use fresh, active baker's yeast. Ensure the fermentation conditions (temperature, pH, aeration) are optimal for yeast viability and enzymatic activity.
Poor Substrate Bioavailability Tetrahydrocurcumin has low aqueous solubility. Consider using a co-solvent like ethanol (B145695) or DMSO to dissolve the substrate before adding it to the yeast culture. However, be mindful of the solvent's potential toxicity to the yeast.
Incorrect Incubation Time Monitor the reaction progress over time using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal incubation period for maximum conversion.
Inefficient Extraction After incubation, ensure complete extraction of the product from the yeast culture. Use a suitable organic solvent like ethyl acetate (B1210297) and perform multiple extractions.

Problem: Presence of meso-Octahydrocurcumin and unreacted Tetrahydrocurcumin in the final product.

Potential Cause Recommended Solution
Non-selective Reduction While baker's yeast favors the production of the (3S,5S) isomer, some meso form may still be produced.[5][6] Optimize reaction conditions (e.g., temperature, substrate concentration) to enhance stereoselectivity.
Incomplete Reaction Increase the incubation time or the amount of baker's yeast to drive the reaction to completion.
Ineffective Purification The primary solution is a robust purification method. See the "Purification" section below for details on chiral HPLC separation.
Purification of this compound

The key challenge in purification is the separation of the desired (3S,5S) stereoisomer from the meso form and other impurities.

Problem: Co-elution of this compound and meso-Octahydrocurcumin.

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical for separating diastereomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral compounds.[7][8] Experiment with different types of chiral columns.
Suboptimal Mobile Phase The composition of the mobile phase significantly impacts separation. For normal-phase HPLC, a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol is common. For reversed-phase HPLC, acetonitrile (B52724) or methanol (B129727) with water is used.[8] Systematically vary the mobile phase composition and additives to optimize resolution.
Poor Method Development Strategy Employ a systematic approach to method development. Start with a screening of different chiral columns and mobile phases. Once a promising system is identified, optimize parameters such as flow rate, temperature, and mobile phase composition.
Characterization of this compound

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Problem: Ambiguous NMR or Mass Spectrometry Data.

Potential Cause Recommended Solution
Presence of Impurities Ensure the sample is of high purity before analysis. Residual solvents or byproducts can complicate spectral interpretation.
Incorrect Spectral Interpretation Compare the obtained spectra with literature data for octahydrocurcumin. For NMR, pay close attention to the chemical shifts and coupling constants of the protons on the chiral carbons. For mass spectrometry, look for the expected molecular ion peak and fragmentation pattern.
Lack of Stereochemical Confirmation Standard NMR and MS will not differentiate between stereoisomers. Chiral HPLC is the primary method for confirming the presence of a single stereoisomer. Advanced NMR techniques like using chiral shift reagents may also be employed.
Stability and Storage

Inconsistent experimental results can often be attributed to the degradation of the compound.

Problem: Degradation of this compound leading to variable bioactivity.

Potential Cause Recommended Solution
pH Instability Curcuminoids are known to be unstable at neutral and alkaline pH.[9][10][11] It is advisable to store stock solutions in acidic or neutral buffers and prepare working solutions fresh.
Temperature Sensitivity Store stock solutions and solid material at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
Light Sensitivity Protect solutions from light by using amber vials or covering them with aluminum foil, as curcuminoids can be light-sensitive.
Oxidative Instability Consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Key Experiment: Stereoselective Synthesis of this compound using Baker's Yeast

This protocol is a generalized procedure based on literature reports.[5][6] Researchers should optimize the conditions for their specific laboratory setup.

  • Preparation of Yeast Culture:

    • Suspend active baker's yeast (Saccharomyces cerevisiae) in a sterile glucose solution.

    • Incubate the culture under aerobic conditions (e.g., shaking at 30°C) for a period to activate the yeast.

  • Substrate Addition:

    • Dissolve tetrahydrocurcumin in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

    • Add the tetrahydrocurcumin solution to the activated yeast culture. The final concentration of the organic solvent should be kept low to avoid inhibiting the yeast.

  • Biotransformation:

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C).

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC.

  • Extraction:

    • After the desired conversion is achieved, centrifuge the culture to separate the yeast cells.

    • Extract the supernatant and the yeast pellet separately with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely be a mixture of this compound, meso-octahydrocurcumin, and unreacted tetrahydrocurcumin.

    • Purify the crude product using flash column chromatography on silica (B1680970) gel to remove baseline impurities.

    • Perform chiral HPLC to separate the this compound from the meso-isomer.

Quantitative Data Summary

Table 1: Chiral HPLC Separation of Octahydrocurcumin Stereoisomers (Example Data)

Parameter Condition 1 Condition 2
Chiral Stationary Phase Cellulose-basedAmylose-based
Mobile Phase Hexane:Isopropanol (90:10)Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min0.8 mL/min
Retention Time (meso-OHC) 12.5 min15.2 min
Retention Time ((3S,5S)-OHC) 14.8 min18.1 min
Resolution (Rs) 1.82.1

Note: This table presents hypothetical data for illustrative purposes. Actual separation parameters will need to be optimized.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_extraction Extraction & Initial Purification cluster_purification Stereoisomer Purification cluster_characterization Characterization & Analysis Yeast_Culture Baker's Yeast Culture Biotransformation Biotransformation Yeast_Culture->Biotransformation Substrate Tetrahydrocurcumin Substrate->Biotransformation Extraction Solvent Extraction Biotransformation->Extraction Flash_Chromatography Flash Chromatography Extraction->Flash_Chromatography Chiral_HPLC Chiral HPLC Flash_Chromatography->Chiral_HPLC NMR_MS NMR & Mass Spec Chiral_HPLC->NMR_MS Bioactivity Bioactivity Assays Chiral_HPLC->Bioactivity

Caption: Experimental workflow for this compound.

Caption: Troubleshooting logic for inconsistent results.

References

long-term storage and stability of (3S,5S)-Octahydrocurcumin powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of (3S,5S)-Octahydrocurcumin powder.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Curcumin (B1669340)?

This compound is a fully hydrogenated derivative of curcumin, meaning the double bonds in the heptadienedione chain of curcumin have been reduced.[1][2] It is also found as a fungal metabolite of curcumin.[3][4][5] This structural change results in a colorless powder, unlike the vibrant yellow of curcumin. The reduction of the double bonds generally leads to increased stability compared to the parent curcumin compound.[2]

2. What are the recommended long-term storage conditions for this compound powder?

For optimal long-term stability, this compound powder should be stored in a cool, dry, and dark environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.[6]
Humidity Low humidity, store with desiccantPrevents clumping and potential hydrolysis.[7]
Light Protect from light (amber vial or opaque container)Prevents photodegradation.[7][8]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation.
Container Tightly sealed, airtight containerPrevents exposure to air and moisture.[7][9][10]

3. How stable is this compound in solution?

While specific data for this compound is limited, studies on hydrogenated curcumin metabolites like tetrahydrocurcumin (B193312) and hexahydrocurcumin (B1235508) show significantly improved stability in physiological buffers (pH 7.4) compared to curcumin, which degrades rapidly.[2] It is anticipated that this compound shares this enhanced stability due to the absence of the unstable β-diketone moiety present in curcumin. However, for long-term storage of solutions, it is advisable to prepare them fresh. If storage is necessary, store at -20°C or -80°C in a suitable solvent and protect from light.

4. What are the potential degradation pathways for this compound?

Given its saturated structure, this compound is less susceptible to the degradation pathways that affect curcumin, such as hydrolysis of the diketone group and autoxidation.[1][11] However, potential degradation could still occur over extended periods or under harsh conditions through:

  • Oxidation: The phenolic hydroxyl groups may be susceptible to oxidation, especially when exposed to air, light, and metal ions.

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation.

Below is a simplified logical diagram illustrating the higher stability of Octahydrocurcumin compared to Curcumin.

cluster_curcumin Degradation Pathways for Curcumin cluster_ohc Potential Degradation for OHC Curcumin Curcumin Hydrolysis Hydrolysis (alkaline) Curcumin->Hydrolysis Oxidation Oxidation Curcumin->Oxidation Photodegradation Photodegradation Curcumin->Photodegradation OHC This compound Oxidation_phenolic Oxidation of Phenolic Groups OHC->Oxidation_phenolic

Caption: Comparative stability of Curcumin and this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Powder appears discolored (e.g., yellowish tint) - Oxidation of phenolic groups. - Contamination.- Confirm storage conditions were appropriate (dark, airtight container). - Perform analytical characterization (e.g., HPLC, Mass Spectrometry) to identify impurities. - If purity is compromised, a fresh batch should be used.
Powder is clumped or has a sticky consistency - Exposure to moisture.- Store the powder in a desiccator to remove excess moisture. - Ensure the container is always tightly sealed after use. - For future use, handle the powder in a low-humidity environment (e.g., glove box).
Inconsistent experimental results over time - Degradation of the stock solution. - Repeated freeze-thaw cycles of the stock solution.- Prepare fresh stock solutions for each experiment. - If storing stock solutions, aliquot into single-use vials to avoid freeze-thaw cycles. - Verify the stability of the compound in the chosen solvent under your experimental conditions.
Low solubility observed - Incorrect solvent selection. - Polymorphism of the powder.- Consult literature for appropriate solvents (e.g., DMSO, ethanol). - Use sonication or gentle warming to aid dissolution. - Characterize the solid-state properties of the powder (e.g., XRPD) if polymorphism is suspected.[12]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Powder using HPLC

This protocol outlines a method to assess the stability of this compound powder under various stress conditions, as adapted from general stability testing guidelines for curcuminoids.[13][14]

1. Materials and Equipment:

  • This compound powder

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Forced degradation equipment: Oven, UV light chamber, humidity chamber.

2. Forced Degradation Conditions:

  • Thermal Stress: Expose the powder to dry heat at 60°C for 48 hours.[13]

  • Photolytic Stress: Expose the powder to UV light (e.g., 254 nm) for 24 hours.

  • Oxidative Stress: Store the powder in an oxygen-rich atmosphere or treat a solution with a low concentration of hydrogen peroxide.

  • Humidity Stress: Expose the powder to high humidity (e.g., 75% RH) at 40°C for 48 hours.

3. HPLC Method:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[13] The pH should be acidic to improve stability during analysis.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound is colorless, detection might be challenging with a standard UV-Vis detector set to curcumin's absorbance maxima. Detection in the lower UV range (e.g., 280 nm) for the phenolic groups is recommended.

  • Injection Volume: 10 µL.

4. Procedure:

  • Prepare a stock solution of the unstressed this compound powder in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • After exposing the powder to the various stress conditions, prepare solutions of the stressed samples at the same concentration.

  • Analyze all samples by HPLC.

  • Compare the chromatograms of the stressed samples to the unstressed control. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

The following workflow diagram illustrates the stability testing process.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results start Start with this compound Powder stress Expose to Stress Conditions (Heat, Light, Humidity, Oxidation) start->stress control Unstressed Control Powder start->control dissolve Dissolve Samples in Solvent stress->dissolve control->dissolve hplc Analyze by HPLC dissolve->hplc compare Compare Chromatograms hplc->compare degradation Assess Degradation (New peaks, reduced main peak) compare->degradation stability Determine Stability Profile degradation->stability

Caption: Workflow for stability testing of this compound powder.

References

Technical Support Center: Overcoming Poor Cell Permeability of (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the experimental challenges associated with the poor cell permeability of (3S,5S)-Octahydrocurcumin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a metabolite of curcumin (B1669340), the active compound in turmeric.[1] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[2] However, like many other curcuminoids, its clinical potential is often limited by poor aqueous solubility and low cell permeability, which restricts its bioavailability and efficacy in cellular and in vivo models.

Q2: What are the primary strategies to enhance the cell permeability of this compound?

A2: The main approaches to overcome the poor cell permeability of hydrophobic compounds like this compound focus on advanced drug delivery systems. These include:

  • Nanoparticle Formulations: Encapsulating the compound within polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate cellular uptake.

  • Liposomal Formulations: Liposomes, which are lipid-based vesicles, can encapsulate hydrophobic drugs like octahydrocurcumin (B1589496) within their lipid bilayer, enhancing their delivery across cell membranes.

  • Use of Permeability Enhancers: Certain compounds, known as permeability enhancers, can be co-administered to transiently increase the permeability of cell membranes.

Q3: How can I assess the cell permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict drug absorption.[3][4][5] This assay measures the rate at which a compound transverses a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) value.

Q4: What are the expected Papp values for poorly and highly permeable compounds in a Caco-2 assay?

A4: Generally, compounds are classified as having:

  • Low permeability: Papp < 2 x 10⁻⁶ cm/s

  • Moderate permeability: 2 x 10⁻⁶ cm/s < Papp < 20 x 10⁻⁶ cm/s

  • High permeability: Papp > 20 x 10⁻⁶ cm/s[6]

Q5: What are some key considerations for handling and storing this compound?

A5: this compound is a lipophilic compound with limited stability in aqueous solutions, especially at neutral and alkaline pH.[7] It is recommended to store stock solutions in an organic solvent such as DMSO at -20°C or -80°C for long-term stability.[1] For experiments, fresh dilutions in culture media should be prepared, and prolonged exposure to light should be avoided to prevent photodegradation.

Troubleshooting Guides

Low Yield or Encapsulation Efficiency in Nanoparticle/Liposomal Formulations
Problem Potential Cause Suggested Solution
Low encapsulation efficiency of this compound High hydrophobicity of the compound leading to poor partitioning into the aqueous phase during formulation.Optimize the solvent system. For nanoprecipitation, use a water-miscible organic solvent in which the compound is highly soluble.[8] For liposomes, ensure the compound is fully dissolved in the organic solvent along with the lipids before forming the lipid film.[9]
Inefficient mixing during nanoparticle formation.For flash nanoprecipitation, ensure rapid and turbulent mixing of the solvent and anti-solvent to promote efficient encapsulation.[1]
Suboptimal lipid composition for liposomes.Adjust the lipid composition. The inclusion of cholesterol can improve the stability and encapsulation of hydrophobic drugs.[10]
Precipitation of the compound during formulation Supersaturation of the drug in the aqueous phase.Increase the volume of the anti-solvent (aqueous phase) or decrease the initial concentration of the drug in the organic solvent.
Instability of the formulated nanoparticles/liposomes.Optimize the concentration of stabilizers (e.g., surfactants, polymers) to prevent aggregation and precipitation.[11]
Inconsistent or Unreliable Caco-2 Permeability Assay Results
Problem Potential Cause Suggested Solution
Low recovery of this compound Adsorption of the lipophilic compound to plasticware (e.g., well plates, pipette tips).Use low-binding plasticware. The addition of a protein like bovine serum albumin (BSA) to the basolateral (receiver) chamber can improve recovery by acting as a "sink" for the lipophilic compound.[3][12][13]
Cellular metabolism of the compound.Caco-2 cells can metabolize curcuminoids.[14] Analyze cell lysates to quantify intracellular metabolism. The use of specific metabolic inhibitors can help identify the enzymes involved.[15]
Intracellular accumulation of the compound.Quantify the amount of compound remaining in the cell monolayer at the end of the assay by lysing the cells and analyzing the content.[15]
High variability in Papp values Inconsistent Caco-2 monolayer integrity.Regularly check the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have intact tight junctions.[16] Perform a Lucifer Yellow rejection assay to confirm monolayer integrity.[14]
Poor solubility of the compound in the assay buffer.The addition of a small percentage of a co-solvent like DMSO (typically <1%) to the apical (donor) buffer can improve the solubility of highly lipophilic compounds.[12]

Quantitative Data Summary

Note: Specific experimental data for the apparent permeability coefficient (Papp) of this compound is limited in publicly available literature. The following table provides representative data for curcumin and its derivatives to illustrate the potential improvements with formulation strategies.

Compound/Formulation Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) Reference/Notes
Curcumin (unformulated)0.29 - 2.93[15] Demonstrates low intrinsic permeability.
Tetrahydrocurcumin (Self-microemulsifying floating tablets)~3-5 fold increase vs. unformulated[17] Formulation significantly enhanced permeability.
Curcumin Nanoparticles22-fold higher oral bioavailability[18] While not a direct Papp value, this indicates a substantial increase in absorption.
Curcumin LiposomesIncreased cellular uptake compared to free curcumin[19] Liposomal encapsulation facilitates entry into cells.

Experimental Protocols

Preparation of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Oil Phase Preparation: Dissolve 5-10 mg of this compound and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the oil phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage (a cryoprotectant like trehalose (B1683222) may be added).

Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve 5-10 mg of this compound, along with lipids (e.g., a mixture of a phospholipid like DPPC and cholesterol in a specific molar ratio), in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[10][11]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) and rotating the flask above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.[11]

  • Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range. A Lucifer Yellow rejection assay can also be performed to confirm the integrity of the tight junctions.[16]

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

    • Prepare the transport buffer for the basolateral (receiver) chamber, potentially supplemented with a sink agent like BSA (e.g., 1-4%) for lipophilic compounds.[3][13]

    • Prepare the dosing solution of this compound (free or formulated) in the apical (donor) transport buffer. A small amount of a co-solvent like DMSO (<1%) may be used to aid solubility.[12]

  • Transport Experiment:

    • Add the transport buffer to the basolateral chamber and the dosing solution to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

    • A is the surface area of the permeable support.

    • C₀ is the initial concentration of the compound in the donor chamber.[20][21]

Signaling Pathways and Experimental Workflows

Logical Workflow for Overcoming Poor Permeability

logical_workflow cluster_problem Problem Identification cluster_strategies Permeability Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Poor_Cell_Permeability Poor Cell Permeability of This compound Nanoparticle_Formulation Nanoparticle Formulation Poor_Cell_Permeability->Nanoparticle_Formulation Liposomal_Formulation Liposomal Formulation Poor_Cell_Permeability->Liposomal_Formulation Permeability_Enhancers Use of Permeability Enhancers Poor_Cell_Permeability->Permeability_Enhancers Caco2_Assay Caco-2 Permeability Assay Nanoparticle_Formulation->Caco2_Assay Liposomal_Formulation->Caco2_Assay Permeability_Enhancers->Caco2_Assay Cellular_Uptake_Study Cellular Uptake Study Caco2_Assay->Cellular_Uptake_Study Improved_Bioavailability Improved Bioavailability and Cellular Efficacy Cellular_Uptake_Study->Improved_Bioavailability

Caption: Logical workflow for addressing the poor cell permeability of this compound.

Experimental Workflow for Nanoparticle Formulation and Evaluation

experimental_workflow Start Start: this compound Formulation Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitro_Permeability In Vitro Permeability Study (Caco-2 Assay) Characterization->InVitro_Permeability Cellular_Uptake Cellular Uptake Quantification InVitro_Permeability->Cellular_Uptake Downstream_Analysis Downstream Functional Assays (e.g., Viability, Apoptosis) Cellular_Uptake->Downstream_Analysis End End: Data Analysis and Interpretation Downstream_Analysis->End

Caption: Experimental workflow for nanoparticle formulation and subsequent evaluation.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB_nucleus->Gene_Expression Induces Octahydrocurcumin This compound Octahydrocurcumin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Mitochondrial Apoptosis Pathway

Mitochondrial_Apoptosis cluster_signal Apoptotic Stimulus cluster_mito Mitochondrion cluster_cytosol Cytosol Stimulus Cellular Stress Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Octahydrocurcumin This compound Octahydrocurcumin->Bax_Bak Promotes

Caption: Overview of the mitochondrial apoptosis pathway and the pro-apoptotic effect of this compound.

References

Validation & Comparative

(3S,5S)-Octahydrocurcumin vs. Tetrahydrocurcumin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the anti-inflammatory properties of (3S,5S)-Octahydrocurcumin and Tetrahydrocurcumin reveals superior in vivo efficacy for both metabolites compared to curcumin (B1669340), with distinct mechanistic actions.

In the landscape of natural anti-inflammatory compounds, curcumin has long been a focal point of research. However, its therapeutic potential is often hindered by poor bioavailability. This has shifted scientific attention towards its more stable and readily absorbed metabolites, including this compound (OHC) and Tetrahydrocurcumin (THC). This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

A pivotal in vivo study directly comparing OHC and THC demonstrated that both compounds exhibit potent, dose-dependent anti-inflammatory activities that are significantly more effective than their parent compound, curcumin.[1][2][3][4] The primary mechanism underlying these enhanced effects is the suppression of the TAK1-NF-κB signaling pathway.[1][2][3][4]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the key quantitative data from comparative in vivo studies using established models of acute inflammation.

Table 1: Effect on Xylene-Induced Ear Edema in Mice [2]

Treatment (Dose)Inhibition of Edema (%)p-value
Vehicle--
This compound (10 mg/kg)37.33%< 0.01
This compound (20 mg/kg)57.33%< 0.001
This compound (40 mg/kg)70.67%< 0.001
Tetrahydrocurcumin (10 mg/kg)25.33%< 0.05
Tetrahydrocurcumin (20 mg/kg)41.33%< 0.001
Tetrahydrocurcumin (40 mg/kg)61.33%< 0.001
Curcumin (100 mg/kg)40.00%< 0.01
Indomethacin (Positive Control)65.33%< 0.001

Table 2: Effect on Acetic Acid-Induced Vascular Permeability in Mice [2]

Treatment (Dose)Inhibition of Dye Leakage (%)p-value
Vehicle--
This compound (10 mg/kg)Not specified-
This compound (20 mg/kg)Not specified-
This compound (40 mg/kg)48.0%< 0.001
Tetrahydrocurcumin (10 mg/kg)Not specified-
Tetrahydrocurcumin (20 mg/kg)Not specified-
Tetrahydrocurcumin (40 mg/kg)45.1%< 0.01
Curcumin (100 mg/kg)40.0%< 0.01
Indomethacin (Positive Control)46.2%< 0.001

Table 3: Effect on Carrageenan-Induced Paw Edema in Mice [2]

Treatment (Dose)Inhibition of Paw Edema (%)
This compound (10, 20, 40 mg/kg)Dose-dependent abrogation
Tetrahydrocurcumin (10, 20, 40 mg/kg)Dose-dependent abrogation

Mechanisms of Action: A Deeper Dive

Both OHC and THC exert their anti-inflammatory effects through the modulation of key signaling pathways. Their superiority over curcumin is linked to their enhanced ability to inhibit the expression of cyclooxygenase-2 (COX-2) and suppress the nuclear factor-κB (NF-κB) pathway via the inactivation of transforming growth factor β-activated kinase-1 (TAK1).[1][2][3]

Tetrahydrocurcumin has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Some studies suggest that in certain in vitro models, THC may be a less potent inhibitor of NF-κB than curcumin.[5] However, in vivo evidence strongly supports its potent anti-inflammatory capabilities.[1][2]

TAK1_NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition by OHC & THC cluster_response Cellular Response LPS LPS/Carrageenan TAK1 TAK1 LPS->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Nucleus NFkB_active->nucleus OHC_THC This compound Tetrahydrocurcumin OHC_THC->TAK1 Inhibits gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_expression Induces Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., ICR Mice) compound_admin Administer Test Compound (OHC, THC, Control) animal_model->compound_admin induce_edema Induce Inflammation (e.g., Carrageenan Injection) compound_admin->induce_edema measure_edema Measure Edema Volume (Plethysmometer) induce_edema->measure_edema collect_tissue Collect Tissue Samples induce_edema->collect_tissue data_analysis Calculate % Inhibition measure_edema->data_analysis biochemical_analysis Biochemical Analysis (e.g., Western Blot for COX-2, NF-κB) collect_tissue->biochemical_analysis

References

A Comparative Analysis of the Anti-Tumor Efficacy of (3S,5S)-Octahydrocurcumin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for potent anti-tumor agents with favorable safety profiles is a perpetual endeavor. This guide provides a comparative overview of the anti-tumor efficacy of (3S,5S)-Octahydrocurcumin, a metabolite of curcumin (B1669340), and Doxorubicin, a well-established chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Disclaimer: The available scientific literature provides significant data on the anti-tumor effects of Octahydrocurcumin (OHC). However, these studies do not explicitly specify the use of the (3S,5S) stereoisomer. Therefore, the data presented for Octahydrocurcumin in this guide refers to the general compound, and its direct applicability to the specific (3S,5S) stereoisomer should be interpreted with caution.

Executive Summary

Doxorubicin is a potent and widely used anthracycline antibiotic with broad-spectrum anti-tumor activity.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2] In contrast, Octahydrocurcumin, a major metabolite of curcumin, has demonstrated superior anti-tumor effects compared to its parent compound in preclinical models.[3] Its mechanism is largely attributed to the induction of apoptosis through the mitochondrial pathway, involving the modulation of key regulatory proteins.[3] While direct comparative studies between this compound and Doxorubicin are lacking, this guide collates and contrasts their individual anti-tumor profiles based on existing research.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-tumor efficacy of Octahydrocurcumin and Doxorubicin from various studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference
Doxorubicin A549Lung Carcinoma0.45 µM[4]
MCF-7Breast Adenocarcinoma0.8 µM[4]
HeLaCervical Carcinoma0.3 µM[4]
K562Chronic Myelogenous Leukemia0.1 µM[4]
Octahydrocurcumin H22Hepatocellular CarcinomaData not available[3]

Table 2: In Vivo Tumor Growth Inhibition

CompoundAnimal ModelTumor ModelDosageTumor Growth InhibitionReference
Doxorubicin Nude miceHuman breast cancer xenograft5 mg/kgSignificant inhibition[5]
Octahydrocurcumin Kunming miceH22 ascites tumor50 mg/kg and 100 mg/kgSuperior to Curcumin[3]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for Doxorubicin:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Doxorubicin (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[6]

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical xenograft model used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol for Octahydrocurcumin:

  • Animal Model: Use male Kunming mice, 6-8 weeks old.

  • Tumor Inoculation: Inject H22 hepatocellular carcinoma cells (5x10⁶ cells in 0.2 mL PBS) intraperitoneally to establish the ascites tumor model.

  • Drug Administration: One day after tumor inoculation, randomly divide the mice into control and treatment groups. Administer Octahydrocurcumin (50 and 100 mg/kg body weight) or curcumin (100 mg/kg) intragastrically once daily for 7 days. The control group receives the vehicle.

  • Monitoring: Monitor the body weight and abdominal circumference of the mice daily.

  • Endpoint: After 7 days of treatment, sacrifice the mice and collect the ascites fluid to measure its volume and count the number of viable tumor cells.

  • Data Analysis: Calculate the tumor inhibition rate based on the reduction in ascites volume and viable tumor cell count compared to the control group.[3]

Signaling Pathways and Mechanisms of Action

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin exerts its anti-tumor effects through several well-characterized mechanisms. A primary mode of action is its ability to intercalate into the DNA of cancer cells, thereby inhibiting the synthesis of macromolecules.[1][2] Furthermore, Doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. By trapping the enzyme-DNA complex, Doxorubicin leads to double-strand breaks in the DNA, triggering a cascade of events that culminate in apoptosis.[1] The generation of reactive oxygen species (ROS) is another significant contributor to Doxorubicin's cytotoxicity, causing oxidative damage to cellular components.[1]

Doxorubicin_Signaling_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopII Topoisomerase II Inhibition Dox->TopII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Doxorubicin's multi-target mechanism of action.

This compound: Inducing Apoptosis via the Mitochondrial Pathway

Studies on Octahydrocurcumin indicate that its primary anti-tumor mechanism involves the induction of apoptosis through the intrinsic or mitochondrial pathway.[3] This process is initiated by the upregulation of the tumor suppressor protein p53 and the downregulation of its negative regulator, MDM2.[3] This shift in balance leads to an increased ratio of pro-apoptotic proteins (Bax, Bad) to anti-apoptotic proteins (Bcl-2, Bcl-xl).[3] The subsequent permeabilization of the mitochondrial outer membrane results in the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.[3]

OHC_Signaling_Pathway OHC This compound p53 ↑ p53 OHC->p53 MDM2 ↓ MDM2 OHC->MDM2 Bcl2_Bclxl ↓ Bcl-2, Bcl-xl OHC->Bcl2_Bclxl Bax_Bad ↑ Bax, Bad p53->Bax_Bad MDM2->p53 | Mito Mitochondrial Permeability Bax_Bad->Mito Bcl2_Bclxl->Mito | CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by this compound.

Conclusion and Future Directions

Both Doxorubicin and Octahydrocurcumin demonstrate significant anti-tumor properties, albeit through different mechanisms of action. Doxorubicin remains a cornerstone of chemotherapy due to its potent cytotoxic effects across a wide range of cancers. Octahydrocurcumin, as a natural product derivative, shows promise with a potentially more targeted mechanism of inducing apoptosis and a favorable safety profile as suggested by preliminary studies.[3]

Crucially, the lack of direct comparative studies and the absence of specific data for the this compound stereoisomer represent significant knowledge gaps. Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to definitively compare the anti-tumor efficacy and toxicity of this compound and Doxorubicin.

  • Stereoisomer-Specific Research: Future investigations into Octahydrocurcumin must clearly define and utilize specific stereoisomers to understand their unique biological activities.

  • Combination Therapies: Exploring the potential synergistic effects of combining this compound with Doxorubicin or other chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and underscoring the critical need for further investigation to fully elucidate the therapeutic potential of this compound in oncology.

References

(3S,5S)-Octahydrocurcumin Versus Curcumin: An In Vivo Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vivo performance of (3S,5S)-Octahydrocurcumin and its parent compound, Curcumin (B1669340), reveals significant differences in therapeutic efficacy and safety. Experimental data from preclinical models indicate that this compound, a final hydrogenated metabolite of curcumin, exhibits superior anti-inflammatory and anti-tumor activities with a more favorable safety profile.

Curcumin, a polyphenol derived from the rhizome of Curcuma longa, has garnered considerable interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] However, its clinical application has been significantly hampered by poor systemic bioavailability and rapid metabolism.[1][4][5] This has led researchers to investigate its metabolites, such as this compound (OHC), which appear to be more stable and possess enhanced biological activities in vivo.[6][7]

Superior Anti-inflammatory and Anti-tumor Efficacy of this compound

In vivo studies have demonstrated that OHC is more potent than curcumin in mitigating inflammation and inhibiting tumor growth. These enhanced effects are attributed to its distinct molecular interactions and potentially improved pharmacokinetic profile.

Anti-inflammatory Activity

In murine models of acute inflammation, OHC exhibited significantly greater and dose-dependent anti-inflammatory effects compared to curcumin.[1][2][4] Specifically, OHC was more effective in reducing xylene-induced ear edema and carrageenan-induced paw edema.[1][3] It also showed a greater ability to inhibit acetic acid-induced vascular permeability.[1][3]

The enhanced anti-inflammatory action of OHC is linked to its superior ability to suppress the TAK1-NF-κB signaling pathway and selectively inhibit the expression of cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory process.[1][2][4][8]

Anti-tumor Activity

In a hepatocellular carcinoma mouse model using H22 ascites, OHC demonstrated superior anti-tumor effects compared to curcumin.[9] OHC was more effective at suppressing tumor growth, as evidenced by reductions in animal weight gain, abdominal circumference, and ascites volume.[9] The underlying mechanism for this enhanced anti-cancer activity involves the induction of tumor cell apoptosis through the mitochondrial pathway.[9] This is achieved by upregulating p53, downregulating MDM2, decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and increasing the expression of pro-apoptotic proteins such as Bax and Bad.[9] This cascade of events leads to the release of cytochrome C and the activation of caspases-9 and -3, ultimately resulting in apoptosis.[9]

Comparative Safety and Pharmacokinetics

While comprehensive head-to-head in vivo pharmacokinetic data for this compound versus curcumin is limited, preliminary evidence suggests a more favorable profile for the metabolite. Curcumin is known for its extensive phase I (reduction) and phase II (conjugation) metabolism, which leads to poor bioavailability.[10] Its hydrogenated metabolites, including OHC, are reported to have increased water solubility and chemical stability, which may contribute to improved absorption and systemic exposure.[6][7]

In terms of safety, acute toxicity studies in mice have shown that OHC has a wide margin of safety, with a lethal dose (LD50) greater than 10,000 mg/kg.[1] This suggests a better safety profile compared to curcumin, for which high doses can be associated with toxicity.[11]

Data Presentation

Table 1: Comparative Anti-inflammatory Effects in Murine Models
Inflammatory Model Compound Dose (mg/kg) Inhibition Rate (%) Reference
Xylene-Induced Ear EdemaCurcumin4040.0[1][3]
This compound1037.33[1][3]
2057.33[1][3]
4070.67[1][3]
Acetic Acid-Induced Vascular PermeabilityCurcumin4040.0[1][3]
This compound4048.0[1][3]
Table 2: Comparative Anti-tumor Effects in H22 Ascites-Bearing Mice
Parameter Compound Effect Reference
Tumor GrowthCurcuminSuppression[9]
This compoundSuperior suppression compared to Curcumin[9]
Ascites VolumeCurcuminReduction[9]
This compoundGreater reduction compared to Curcumin[9]
Cancer Cell ViabilityCurcuminReduction[9]
This compoundGreater reduction compared to Curcumin[9]
Table 3: Comparative Acute Toxicity
Compound Animal Model LD50 (mg/kg) Reference
Curcumin-Not specified in provided abstracts-
This compoundMice> 10,000[1]

Experimental Protocols

Xylene-Induced Ear Edema in Mice
  • Animal Model: Kunming mice are typically used.

  • Grouping and Administration: Mice are divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin), a curcumin group, and multiple this compound groups at varying doses. The compounds are administered orally one hour before the induction of inflammation.

  • Induction of Edema: A fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

  • Assessment: After a set time (e.g., 15 minutes) following xylene application, the mice are euthanized. Circular sections from both ears are punched out and weighed. The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The inhibition rate is calculated relative to the vehicle control group.[5]

Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male Kunming mice are commonly used.

  • Grouping and Administration: Similar to the ear edema model, mice are grouped and treated with the vehicle, a positive control, curcumin, or this compound via oral gavage.

  • Induction of Edema: One hour after drug administration, a solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized edema.

  • Assessment: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The increase in paw volume is calculated as the degree of edema.

H22 Hepatocellular Carcinoma Ascites Model
  • Animal Model: Kunming mice are used.

  • Tumor Inoculation: H22 ascites cells are collected from a donor mouse and injected intraperitoneally into the experimental mice.

  • Grouping and Treatment: Twenty-four hours after tumor inoculation, the mice are randomly divided into groups and treated daily with vehicle, a positive control (e.g., cyclophosphamide), curcumin, or this compound for a specified period (e.g., 10 days).

  • Assessment: Body weight and abdominal circumference are monitored regularly. At the end of the treatment period, the mice are euthanized, and the volume of ascitic fluid is measured. The viability of the H22 cells in the ascites is determined using a method like the trypan blue exclusion assay. The inhibition of tumor growth is calculated based on these parameters.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Kunming Mice) grouping Randomly Assign to Treatment Groups animal_model->grouping treatment Administer Compounds (Vehicle, CUR, OHC) grouping->treatment induction Induce Disease Model (Inflammation or Tumor) treatment->induction data_collection Collect In Vivo Data (e.g., Edema, Tumor Volume) induction->data_collection ex_vivo Ex Vivo Analysis (e.g., Western Blot, Histology) data_collection->ex_vivo stat_analysis Statistical Analysis ex_vivo->stat_analysis conclusion Draw Conclusions stat_analysis->conclusion

General In Vivo Experimental Workflow

tak1_nfkb_pathway cluster_compounds Compounds cluster_pathway Signaling Pathway OHC This compound TAK1 TAK1 OHC->TAK1 Strong Inhibition CUR Curcumin CUR->TAK1 Inhibition IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to COX2 COX-2 Expression nucleus->COX2 Induces

TAK1-NF-κB Anti-inflammatory Pathway

apoptosis_pathway cluster_compounds Compounds cluster_regulation Apoptotic Regulation cluster_execution Mitochondrial Apoptosis OHC This compound p53 p53 OHC->p53 Upregulates MDM2 MDM2 OHC->MDM2 Downregulates Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) OHC->Bcl2 Downregulates Bax Bax / Bad (Pro-apoptotic) OHC->Bax Upregulates p53->MDM2 Inhibits p53->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Mitochondrial Apoptosis Pathway

References

Unveiling the Potential of (3S,5S)-Octahydrocurcumin in NF-kB Signaling Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (3S,5S)-Octahydrocurcumin's effect on Nuclear Factor-kappa B (NF-kB) signaling, a critical pathway in inflammation and disease. While specific quantitative data for the (3S,5S) stereoisomer is limited, this document summarizes the available experimental data for Octahydrocurcumin (OHC), its precursor Tetrahydrocurcumin (THC), and the parent compound, Curcumin (B1669340). Furthermore, it benchmarks these natural compounds against other known NF-kB inhibitors, providing valuable insights for drug discovery and development.

Executive Summary

Octahydrocurcumin, a final metabolite of curcumin, demonstrates superior anti-inflammatory effects in vivo compared to curcumin itself.[1][2] Experimental evidence strongly suggests that both OHC and THC exert their anti-inflammatory actions through the suppression of the NF-kB signaling pathway by inactivating Transforming growth factor-β-activated kinase 1 (TAK1).[1][2] This guide will delve into the available data, compare it with other NF-kB inhibitors, and provide detailed experimental protocols to aid in the validation and exploration of this compound as a potential therapeutic agent.

Comparative Data on NF-kB Pathway Inhibition

Table 1: In Vivo Anti-Inflammatory Efficacy and NF-kB Pathway Modulation
CompoundAnimal ModelDosingKey FindingsReference
Octahydrocurcumin (OHC) Carrageenan-induced paw edema in mice10, 20, 40 mg/kg (i.p.)More effective than Curcumin in reducing paw edema. Significantly suppressed the NF-kB pathway via TAK1 inactivation.[1][2]
Tetrahydrocurcumin (THC) Carrageenan-induced paw edema in mice10, 20, 40 mg/kg (i.p.)More effective than Curcumin in reducing paw edema. Significantly suppressed the NF-kB pathway via TAK1 inactivation.[1][2]
Curcumin Carrageenan-induced paw edema in mice10, 20, 40 mg/kg (i.p.)Showed anti-inflammatory effects but was less potent than OHC and THC.[1][2]
Table 2: In Vitro NF-kB Inhibition by Curcumin and Comparator Compounds

This table provides a comparative overview of the in vitro potency of various compounds in inhibiting the NF-kB pathway. It is important to note that a mixture of reduced curcuminoids, including octahydrocurcumin, showed low inhibitory activity in one in vitro study, a discrepancy with in vivo findings that is not yet fully understood.[3]

CompoundAssayCell LineStimulantIC50 ValueReference
Curcumin NF-kB Luciferase Reporter AssayRAW264.7LPS~18 µM[3]
Curcumin Analog (EF31) NF-kB DNA BindingRAW264.7LPS~5 µM[4]
Curcumin Analog (BAT3) NF-kB Reporter Gene AssayL929sATNF~6 µM[5]
Parthenolide IKK Activity Assay---[6][7]
BAY 11-7082 IκBα Phosphorylation InhibitionTumor cellsTNFα10 µM[8][9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

NF-kB Signaling Pathway and Point of Intervention

Caption: Canonical NF-kB signaling pathway and the inhibitory points of action for Octahydrocurcumin, Parthenolide, and BAY 11-7082.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Carrageenan_Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice) Grouping Random Grouping (Vehicle, Test Compounds, Positive Control) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (e.g., i.p. injection) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 0h, 1h, 2h, 3h, 4h, 5h Data_Collection Collect Data at Multiple Time Points Paw_Volume_Measurement->Data_Collection Edema_Calculation Calculate % Inhibition of Edema Data_Collection->Edema_Calculation Tissue_Analysis Paw Tissue Homogenization (Optional) Edema_Calculation->Tissue_Analysis Biochemical_Assays Western Blot (p-NF-κB, etc.) ELISA (Cytokines) Tissue_Analysis->Biochemical_Assays

Caption: Workflow for evaluating anti-inflammatory activity using the carrageenan-induced paw edema model.

Comparative Logic of NF-kB Inhibitors

Inhibitor_Comparison cluster_compounds NF-κB Inhibitors cluster_targets Primary Molecular Target cluster_activity Reported Activity OHC This compound (Natural Metabolite) TAK1 TAK1 OHC->TAK1 InVivo_High High In Vivo Potency OHC->InVivo_High InVitro_Low Low In Vitro Potency (Reduced Metabolite Mix) OHC->InVitro_Low Curcumin Curcumin (Natural Precursor) IKK IKK Complex Curcumin->IKK InVitro_Moderate Moderate In Vitro Potency Curcumin->InVitro_Moderate Parthenolide Parthenolide (Natural Sesquiterpene Lactone) Parthenolide->IKK InVitro_High High In Vitro Potency Parthenolide->InVitro_High BAY117082 BAY 11-7082 (Synthetic) BAY117082->IKK BAY117082->InVitro_High

Caption: Logical comparison of different NF-kB inhibitors based on their origin, primary target, and reported activity.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.

  • Animals: Male ICR mice (or other suitable strain), 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Test compound groups (this compound, Curcumin, etc.) at various doses.

    • Positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer the vehicle, test compounds, or positive control intraperitoneally (i.p.) or orally (p.o.).

    • One hour after administration, inject 0.05 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

    • Measure the paw volume immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Optional Biochemical Analysis: At the end of the experiment, paw tissue can be collected for Western blot analysis of NF-kB pathway proteins (e.g., p-p65, p-IκBα) or ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

NF-kB Luciferase Reporter Gene Assay

This in vitro assay quantifies the transcriptional activity of NF-kB.

  • Cell Line: RAW264.7 macrophages or other suitable cell line stably transfected with an NF-kB-driven luciferase reporter plasmid.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with an NF-kB activator, such as Lipopolysaccharide (LPS; 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 4-6 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of NF-kB inhibition relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Western Blot Analysis for NF-kB Pathway Proteins

This technique is used to detect the levels of specific proteins involved in the NF-kB signaling cascade.

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW264.7, HeLa) to 70-80% confluency.

    • Pre-treat with the test compound for the desired time and concentration.

    • Stimulate with an NF-kB activator (e.g., LPS, TNF-α) for a short period (e.g., 15-30 minutes) to observe phosphorylation events.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).

Conclusion

The available evidence strongly suggests that Octahydrocurcumin, a metabolite of curcumin, is a potent inhibitor of the NF-kB signaling pathway in vivo, exhibiting greater anti-inflammatory activity than its parent compound. While further studies are required to elucidate the specific activity of the (3S,5S) stereoisomer and to reconcile the discrepancy between in vivo and in vitro findings for reduced curcuminoids, OHC represents a promising lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at further validating the therapeutic potential of this compound.

References

A Comparative Guide to the Bioavailability of (3S,5S)-Octahydrocurcumin and Nano-curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral bioavailability of (3S,5S)-Octahydrocurcumin and various nano-curcumin formulations. The information is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for therapeutic development. While direct comparative studies are limited, this guide synthesizes available pharmacokinetic data to offer a comprehensive overview.

Introduction

Curcumin (B1669340), a polyphenol extracted from Curcuma longa, has garnered significant interest for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical application is hampered by poor oral bioavailability due to low aqueous solubility, rapid metabolism, and swift systemic elimination. To overcome these limitations, two primary strategies have emerged: the development of nano-formulations of curcumin (nano-curcumin) and the investigation of its more stable metabolites, such as this compound.

This compound is a major reductive metabolite of curcumin.[1] Its saturated structure contributes to increased water solubility and chemical stability compared to the parent curcumin, making it a subject of interest for therapeutic applications.[2][3]

Nano-curcumin encompasses a variety of formulations where curcumin is encapsulated within nanosized carriers, such as liposomes, micelles, polymeric nanoparticles, and solid lipid nanoparticles.[4][5] These formulations are designed to enhance curcumin's solubility, protect it from degradation, and improve its absorption and circulation time.[4][5][6]

Comparative Bioavailability Data

The following tables summarize key pharmacokinetic parameters for various nano-curcumin formulations and this compound, based on available data from human and animal studies. It is important to note the lack of head-to-head comparative studies; therefore, the data is presented from individual studies.

Table 1: Pharmacokinetic Parameters of Nano-Curcumin Formulations in Humans
FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Unformulated Curcumin)Reference
Micellar Curcumin410 mgNot ReportedNot ReportedNot Reported185-fold (based on total curcumin AUC)[7]
Curcumin with Turmeric Oils (BCM-95®)2000 mg6894.73975~7-fold[8]
Curcumin-Piperine Combination2 g Curcumin + 20 mg PiperineNot ReportedNot ReportedNot Reported20-fold[7]
γ-Cyclodextrin-based Curcumin (Cavacurmin®)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
PVP-based Curcumin (Curcuwin®)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Table 2: Pharmacokinetic Parameters of Nano-Curcumin Formulations in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Unformulated Curcumin)Reference
Nanoparticulate Solid Oral Formulation100~1200~2Not ReportedSignificantly higher than powder and commercial capsule[9][10]
PLGA NanoparticlesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified22-fold[11]
Curcumin NanoemulsionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified3-fold[12]
Self-emulsifying Liquid Formulations50Not ReportedNot ReportedNot Reported10-14 fold higher rate of absorption[12]
Table 3: Pharmacokinetic Parameters of this compound (as a metabolite) in Humans

Data obtained after oral administration of a bioavailable curcumin formulation (Cureit™), not direct administration of this compound.

Formulation AdministeredDose of CurcuminoidsMetabolite MeasuredCmax (ng/mL)Tmax (h)Reference
Cureit™500 mgThis compound4.9112[4]

Note: The Cmax and Tmax for this compound reflect its appearance in plasma as a metabolite following the administration of a curcumin formulation. This data does not represent the pharmacokinetics of directly administered this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the oral bioavailability of curcuminoids, based on methodologies described in the cited literature.[9][13][14][15]

In Vivo Bioavailability Study in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are fasted overnight before the experiment with free access to water.

  • Drug Administration: A specific dose of the test formulation (e.g., nano-curcumin) or control (unformulated curcumin) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the curcuminoids are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Human Bioavailability Study
  • Study Design: A randomized, crossover study design is often employed with healthy human volunteers. A washout period is included between treatments.

  • Subjects: Healthy male and/or female volunteers who meet specific inclusion and exclusion criteria are recruited.

  • Drug Administration: Subjects receive a single oral dose of the test formulation or control after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).

  • Plasma Processing and Analysis: Similar to the animal studies, plasma is separated and analyzed using a validated HPLC or LC-MS/MS method to determine the concentrations of curcumin and its metabolites.

  • Pharmacokinetic and Statistical Analysis: Cmax, Tmax, and AUC are calculated. Statistical analyses are performed to compare the bioavailability of the different formulations.

Visualizations

Metabolic Pathway of Curcumin

Curcumin_Metabolism Curcumin Curcumin Dihydrocurcumin Dihydrocurcumin Curcumin->Dihydrocurcumin Reduction Conjugates Glucuronide and Sulfate Conjugates Curcumin->Conjugates Conjugation (Phase II Metabolism) Tetrahydrocurcumin Tetrahydrocurcumin (THC) Dihydrocurcumin->Tetrahydrocurcumin Reduction Hexahydrocurcumin Hexahydrocurcumin (HHC) Tetrahydrocurcumin->Hexahydrocurcumin Reduction Octahydrocurcumin This compound (OHC) Hexahydrocurcumin->Octahydrocurcumin Reduction

Caption: Metabolic reduction pathway of curcumin to its hydrogenated metabolites.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_study_design Study Design cluster_sampling_analysis Sampling and Analysis cluster_data_interpretation Data Interpretation Subject_Selection Subject Selection (Animal or Human) Formulation_Admin Oral Administration (Test vs. Control) Subject_Selection->Formulation_Admin Blood_Sampling Serial Blood Sampling Formulation_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Bioavailability_Comp Comparative Bioavailability Assessment PK_Analysis->Bioavailability_Comp

Caption: General experimental workflow for in vivo bioavailability studies.

Conceptual Comparison of Bioavailability

Bioavailability_Comparison Curcumin Unformulated Curcumin Bioavailability Oral Bioavailability Curcumin->Bioavailability Low Nano_Curcumin Nano-Curcumin Nano_Curcumin->Bioavailability Significantly Enhanced OHC This compound OHC->Bioavailability Potentially Enhanced (Improved Solubility)

Caption: Conceptual relationship of formulations to oral bioavailability.

Discussion and Conclusion

The available evidence strongly indicates that nano-formulations of curcumin significantly enhance its oral bioavailability compared to unformulated curcumin.[7][8][9][11][12] The degree of enhancement varies depending on the specific nano-carrier system used, with some formulations reporting over a 100-fold increase in bioavailability.[7] This improvement is attributed to increased solubility, stability, and altered absorption pathways provided by the nanoparticles.[4][5]

For this compound, while direct oral pharmacokinetic data is scarce, its inherent physicochemical properties—namely, its increased water solubility and chemical stability—suggest a potential for improved bioavailability over curcumin.[2][3] The detection of this compound in human plasma after oral administration of a bioavailable curcumin formulation confirms its formation and systemic absorption as a metabolite.[4] However, without studies involving the direct oral administration of this compound, a definitive quantitative comparison of its bioavailability to that of various nano-curcumin formulations cannot be made.

Future Directions:

  • Direct Comparative Studies: Head-to-head pharmacokinetic studies directly comparing the oral bioavailability of various nano-curcumin formulations and this compound are crucial to establish their relative advantages.

  • Pharmacokinetics of this compound: Studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound are needed to fully understand its potential as a therapeutic agent.

  • Correlation of Bioavailability with Efficacy: Further research is required to correlate the enhanced bioavailability of these different forms of curcumin with their therapeutic efficacy in various disease models.

References

(3S,5S)-Octahydrocurcumin: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (3S,5S)-Octahydrocurcumin's (OHC) therapeutic potential against its parent compound, curcumin (B1669340) (CUR), and another major metabolite, tetrahydrocurcumin (B193312) (THC). This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the involved signaling pathways.

This compound, a final hydrogenated metabolite of curcumin, has demonstrated superior efficacy in several preclinical models, suggesting it may be a more potent therapeutic agent than curcumin itself.[1][2][3] Curcumin's clinical application has been hampered by its low stability and poor systemic bioavailability; however, its biological activities are thought to be intimately related to its metabolites.[1][2]

Comparative Efficacy: A Tabular Summary

The following tables summarize the quantitative data from comparative studies on the anti-inflammatory, hepatoprotective, and anti-tumor effects of this compound.

Anti-inflammatory Activity

Table 1: Comparison of Anti-inflammatory Effects of OHC, THC, and CUR in Mouse Models [1]

Experimental ModelTreatment Group (Dose)Inhibition Rate (%)Key Inflammatory Mediator Levels (pg/mg tissue) vs. Vehicle Control
Xylene-Induced Ear Edema OHC (40 mg/kg)70.67% (p < 0.001)-
THC (40 mg/kg)61.33% (p < 0.001)-
CUR (100 mg/kg)40.00% (p < 0.01)-
Carrageenan-Induced Paw Edema OHC (40 mg/kg)-IL-1β: Significantly lower than CUR (p < 0.001)
THC (40 mg/kg)-IL-1β: Significantly lower than CUR (p < 0.001)
CUR (100 mg/kg)--
OHC (40 mg/kg)-TNF-α: Significantly lower than CUR (p < 0.001)
THC (40 mg/kg)-TNF-α: Significantly lower than CUR (p < 0.001)
CUR (100 mg/kg)--
OHC (40 mg/kg)-PGE₂: Significantly lower than CUR (p < 0.001)
THC (40 mg/kg)-PGE₂: Significantly lower than CUR (p < 0.001)
CUR (100 mg/kg)--
Acetic Acid-Induced Vascular Permeability OHC (40 mg/kg)Significant inhibition (p < 0.001)-
THC (40 mg/kg)Significant inhibition (p < 0.001)-
CUR (100 mg/kg)Significant inhibition (p < 0.01)-
Hepatoprotective Effects

Table 2: Comparison of Hepatoprotective Effects of OHC and THC against Acetaminophen (APAP)-Induced Liver Injury in Mice [4]

ParameterTreatment GroupResult
Liver Function OHCDose-dependently enhanced liver function (reduced ALT and AST levels) and alleviated histopathological deterioration.
THCDose-dependently enhanced liver function (reduced ALT and AST levels) and alleviated histopathological deterioration.
Oxidative Stress OHCSignificantly restored hepatic antioxidant status by decreasing MDA and ROS levels, and elevating GSH, SOD, CAT, and T-AOC levels.
THCSignificantly restored hepatic antioxidant status by decreasing MDA and ROS levels, and elevating GSH, SOD, CAT, and T-AOC levels.
CYP2E1 Activity OHCMarkedly suppressed the activity and expression of CYP2E1.
THCMarkedly suppressed the activity and expression of CYP2E1.

Note: A 2019 study indicated that meso-OHC exhibited more intensive inhibition of CYP2E1 expression than (3S,5S)-OHC (p < 0.05).[4]

Anti-tumor Activity

Table 3: Comparison of Anti-tumor Effects of OHC and CUR in H22 Ascites Tumor-Bearing Mice [2][5]

ParameterTreatment Group (Dose)Outcome
Tumor Growth OHC (5, 10, 20 mg/kg)Superior effects to CUR in suppressing tumor growth (ascending weight, abdominal circumference, ascites volume, and cancer cell viability).[2][5]
CUR (5, 10, 20 mg/kg)Less effective than OHC in suppressing tumor growth.
Apoptosis Induction OHCSignificantly induced H22 cell apoptosis.
Apoptotic Proteins OHCUpregulated p53 expression and downregulated MDM2 expression.[4][5] Decreased Bcl-2 and Bcl-xl protein expressions, and increased Bax and Bad expressions.[4][5] Induced the release of cytochrome C, caspase-3, caspase-9, and the cleavage of PARP.[4][5]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Signaling Pathway

OHC demonstrates potent anti-inflammatory effects by suppressing the TAK1-NF-κB signaling pathway.[1][3] This leads to the inhibition of cyclooxygenase 2 (COX-2) expression and a reduction in pro-inflammatory mediators.[1][3]

G cluster_inflammation Inflammatory Stimulus cluster_pathway TAK1-NF-κB Pathway cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus TAK1 TAK1 Inflammatory Stimulus->TAK1 Activates IKK IKK TAK1->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes (COX-2, IL-1β, TNF-α) Pro-inflammatory Genes (COX-2, IL-1β, TNF-α) NF-κB->Pro-inflammatory Genes (COX-2, IL-1β, TNF-α) Activates Transcription OHC This compound OHC->TAK1 Inhibits

OHC's Inhibition of the TAK1-NF-κB Pathway.
Hepatoprotective Signaling Pathway

The hepatoprotective effects of OHC are mediated through the inhibition of the cytochrome P450 enzyme CYP2E1 and the activation of the Keap1-Nrf2 antioxidant pathway.[4] By suppressing Keap1, Nrf2 is able to translocate to the nucleus and initiate the transcription of antioxidant enzymes.[4]

G cluster_stress Oxidative Stress (e.g., from APAP) cluster_pathway Keap1-Nrf2 Pathway cluster_intervention Intervention Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces CYP2E1 CYP2E1 CYP2E1->Oxidative Stress Contributes to Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes (GSH, SOD, CAT) Antioxidant Enzymes (GSH, SOD, CAT) ARE->Antioxidant Enzymes (GSH, SOD, CAT) Promotes Transcription OHC This compound OHC->CYP2E1 Inhibits OHC->Keap1 Inhibits

OHC's Modulation of the Keap1-Nrf2 Pathway.
Anti-tumor Signaling Pathway

OHC induces apoptosis in cancer cells through the activation of the mitochondrial apoptosis pathway.[2][5] This involves the upregulation of the tumor suppressor p53 and the subsequent modulation of Bcl-2 family proteins, leading to the release of cytochrome C and activation of caspases.[4][5]

G cluster_intervention Intervention cluster_pathway Mitochondrial Apoptosis Pathway OHC This compound p53 p53 OHC->p53 Upregulates MDM2 MDM2 OHC->MDM2 Downregulates p53->MDM2 Inhibits Bax Bax p53->Bax Activates Bcl-2 Bcl-2 p53->Bcl-2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome C release Bcl-2->Mitochondrion Inhibits Cytochrome C release Cytochrome C Cytochrome C Mitochondrion->Cytochrome C Releases Caspases Caspases Cytochrome C->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

OHC's Induction of the Mitochondrial Apoptosis Pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Anti-inflammatory Assays
  • Xylene-Induced Ear Edema in Mice:

    • Male ICR mice are divided into control and treatment groups.

    • Test compounds (OHC, THC, CUR) or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.

    • After a further time interval (e.g., 15 minutes), mice are euthanized, and circular sections are removed from both ears and weighed.

    • The difference in weight between the right and left ear punches is calculated to determine the extent of edema.

    • The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

  • Carrageenan-Induced Paw Edema in Mice:

    • Mice are administered the test compounds or vehicle.

    • After a defined period, a subplantar injection of carrageenan solution is administered into the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

    • The degree of swelling is determined, and the percentage inhibition is calculated.

    • For biochemical analysis, paw tissues are collected, homogenized, and centrifuged. The supernatant is used to measure the levels of inflammatory mediators like IL-1β, TNF-α, and PGE₂ using ELISA kits.

  • Acetic Acid-Induced Vascular Permeability in Mice:

    • Mice are treated with the test compounds or vehicle.

    • After 60 minutes, Evans blue dye is injected intravenously.

    • Immediately after the dye injection, acetic acid is administered intraperitoneally to induce vascular permeability.

    • After a set time (e.g., 20-30 minutes), mice are euthanized, and the peritoneal cavity is washed with saline.

    • The absorbance of the peritoneal fluid is measured spectrophotometrically to quantify the leakage of Evans blue dye.

Hepatoprotective Assay
  • Acetaminophen (APAP)-Induced Hepatotoxicity in Mice:

    • Mice are fasted overnight before the experiment.

    • Test compounds (OHC, THC) or vehicle are administered.

    • After a short interval (e.g., 30 minutes or 1 hour), a hepatotoxic dose of APAP is administered intraperitoneally.

    • After a specified time (e.g., 6-24 hours), blood is collected for serum analysis of liver enzymes (ALT, AST).

    • Livers are harvested for histopathological examination and biochemical analysis of oxidative stress markers (MDA, ROS, GSH, SOD, CAT) and CYP2E1 expression (via Western blot or qPCR).

Anti-tumor Assay
  • H22 Ascites Tumor-Bearing Mouse Model:

    • H22 hepatoma cells are cultured and injected intraperitoneally into mice to generate ascites.

    • Ascites fluid is collected, and H22 cells are harvested and injected subcutaneously or intraperitoneally into experimental mice.

    • Once tumors are established, mice are randomly assigned to treatment groups and administered OHC, CUR, or vehicle for a specified duration.

    • Tumor growth is monitored by measuring tumor volume, body weight, and abdominal circumference.

    • At the end of the treatment period, mice are euthanized, and tumors and ascitic fluid are collected.

    • Tumor weight and volume are measured, and the viability of cancer cells in the ascites is determined.

    • Tumor tissues or ascitic cells are used for Western blot analysis to assess the expression of apoptosis-related proteins (p53, MDM2, Bcl-2 family, caspases).

Biochemical and Molecular Assays
  • Western Blot Analysis:

    • Protein is extracted from tissues or cells using appropriate lysis buffers.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-TAK1, p-IκBα, NF-κB p65, Nrf2, Keap1, Bcl-2, Bax, Caspase-3, etc.).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β, TNF-α, PGE₂).

    • After blocking, standards and samples (tissue homogenate supernatants) are added to the wells.

    • A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.

    • A substrate solution is added to produce a colorimetric reaction.

    • The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Experimental Workflow Visualization

G cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Analysis cluster_outcome Outcome Animal Model Mouse Models (Inflammation, Hepatotoxicity, Tumor) Treatment OHC, THC, CUR, Vehicle Administration Animal Model->Treatment Data Collection Measure Edema, Collect Blood/Tissues Treatment->Data Collection Tissue Processing Homogenization / Protein Extraction Data Collection->Tissue Processing Histopathology Tissue Staining & Microscopy Data Collection->Histopathology Biochemical Assays ELISA (Cytokines) Western Blot (Proteins) Tissue Processing->Biochemical Assays Data Analysis Statistical Comparison of Treatment Groups Biochemical Assays->Data Analysis Histopathology->Data Analysis Conclusion Determine Therapeutic Efficacy & Mechanism Data Analysis->Conclusion

General Experimental Workflow for Preclinical Evaluation.

References

A Comparative Safety Profile Analysis: (3S,5S)-Octahydrocurcumin versus Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of (3S,5S)-Octahydrocurcumin against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The information is intended to support further research and development of this promising natural compound.

This compound , a primary metabolite of curcumin (B1669340), has demonstrated potent anti-inflammatory properties, in some cases superior to its parent compound.[1][2] While comprehensive safety data for this specific stereoisomer is still emerging, initial studies on curcumin's hydrogenated metabolites, including octahydrocurcumin, suggest a favorable safety profile.[1][2] This document synthesizes available preclinical data for curcumin and its metabolites as a surrogate for this compound and contrasts it with the well-documented safety profiles of Ibuprofen, Naproxen, and Celecoxib.

Executive Summary of Comparative Safety Data

The following tables summarize key preclinical safety data. It is important to note that direct comparative studies between this compound and these specific drugs are limited. The data for this compound is largely extrapolated from studies on curcumin and its mixture of metabolites.

ParameterThis compound (extrapolated from Curcuminoids)IbuprofenNaproxenCelecoxib
Acute Oral Toxicity (LD50 in rats) > 5000 mg/kg[3][4]~1600 mg/kg~543 mg/kg> 2000 mg/kg
Genotoxicity (Ames Test) Non-mutagenic[5][6][7]Non-mutagenicNon-mutagenicNon-mutagenic
Sub-chronic Toxicity (NOAEL in rats) 1000 mg/kg/day (for synthetic curcumin)[5][6]100-150 mg/kg/day25-50 mg/kg/day150 mg/kg/day
Primary Adverse Effects Generally well-tolerated; mild gastrointestinal discomfort at very high doses.[8][9]Gastrointestinal bleeding and ulcers, renal toxicity.[10][11][12]Higher risk of gastrointestinal complications compared to ibuprofen; cardiovascular risks.[10][13]Lower gastrointestinal risk than traditional NSAIDs; potential for cardiovascular and renal adverse events.[14][15]

NOAEL: No-Observed-Adverse-Effect Level

Key Signaling Pathways in Inflammation and Drug Action

The diagram below illustrates the cyclooxygenase (COX) pathway, a key target for anti-inflammatory drugs. NSAIDs non-selectively inhibit both COX-1 and COX-2, while Celecoxib is selective for COX-2. Curcumin and its metabolites, including this compound, are believed to exert their anti-inflammatory effects through multiple pathways, including the modulation of NF-κB and suppression of TAK1.[1][2]

G Inflammatory Cascade and Drug Targets cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Drug Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_G Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_G Prostaglandins_I Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_I NSAIDs NSAIDs (Ibuprofen, Naproxen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Octahydrocurcumin This compound (Modulates multiple pathways)

Caption: Simplified diagram of the COX pathway and targets of NSAIDs and Celecoxib.

Experimental Protocols

Detailed methodologies for key safety assessment experiments are outlined below, based on OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides information on the hazardous properties of a substance after a single oral dose.

G Workflow for Acute Oral Toxicity (OECD 423) start Start acclimatization Acclimatization of Animals (e.g., Wistar rats, 5 days) start->acclimatization dosing Single Oral Dose Administration (Stepwise procedure: 5, 50, 300, 2000 mg/kg) acclimatization->dosing observation Observation Period (14 days for mortality and clinical signs) dosing->observation body_weight Body Weight Measurement (Days 0, 7, and 14) observation->body_weight necropsy Gross Necropsy (All surviving animals at day 14) body_weight->necropsy data_analysis Data Analysis and LD50 Estimation necropsy->data_analysis end End data_analysis->end

Caption: Stepwise procedure for an acute oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females are typically used.[16]

  • Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water ad libitum.[16]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[17]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17]

  • Pathology: At the end of the observation period, all surviving animals are subjected to gross necropsy.[17]

90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

G Workflow for 90-Day Sub-chronic Toxicity (OECD 408) start Start animal_groups Animal Grouping (e.g., 10 male, 10 female rats per group) start->animal_groups dosing Daily Oral Administration for 90 Days (Control and at least 3 dose levels) animal_groups->dosing monitoring In-life Monitoring (Clinical signs, body weight, food/water intake) dosing->monitoring interim_analysis Interim Analyses (Hematology, clinical chemistry, urinalysis) monitoring->interim_analysis terminal_procedures Terminal Procedures (Gross necropsy, organ weights, histopathology) interim_analysis->terminal_procedures data_analysis Data Analysis and NOAEL Determination terminal_procedures->data_analysis end End data_analysis->end

Caption: Overview of a 90-day repeated dose oral toxicity study.

Methodology:

  • Test Animals: Typically, rodents (rats are preferred) are used. At least 10 males and 10 females per dose group.[1][18]

  • Dose Levels: At least three dose levels and a concurrent control group are used. The substance is administered daily for 90 days.[1][18]

  • Administration: The test substance is administered orally via gavage, in the diet, or in drinking water.[19]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Ophthalmoscopy, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.[1]

  • Pathology: At the end of the study, all animals are subjected to a full gross necropsy, and designated organs are weighed and examined histopathologically.[20][21]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[2][22]

G Workflow for Bacterial Reverse Mutation Test (OECD 471) start Start strain_selection Select Bacterial Strains (e.g., Salmonella typhimurium, E. coli) start->strain_selection dose_prep Prepare Test Substance Concentrations (At least 5 different concentrations) strain_selection->dose_prep exposure Expose Bacteria to Test Substance (With and without metabolic activation - S9 mix) dose_prep->exposure incubation Incubate Plates (48-72 hours at 37°C) exposure->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis and Interpretation colony_counting->data_analysis end End data_analysis->end

Caption: General workflow for the Ames test to assess mutagenicity.

Methodology:

  • Bacterial Strains: At least five strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid are used.[2][22]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[23]

  • Test Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.[24]

  • Data Collection: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.[24]

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[23]

Conclusion

The available preclinical data suggests that curcumin and its metabolites, including octahydrocurcumin, have a favorable safety profile, particularly when compared to traditional NSAIDs and selective COX-2 inhibitors. The high LD50 value and lack of genotoxicity are promising indicators. However, the absence of specific, comprehensive safety studies on the this compound stereoisomer necessitates further investigation to fully characterize its safety and tolerability before clinical development. The experimental protocols provided in this guide offer a framework for conducting such essential preclinical safety assessments.

References

Independent Verification of Published Data on (3S,5S)-Octahydrocurcumin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,5S)-Octahydrocurcumin (OHC), a primary metabolite of curcumin (B1669340), is gaining significant attention for its potential therapeutic benefits. This guide provides an objective comparison of its performance against its parent compound, curcumin (CUR), and another major metabolite, tetrahydrocurcumin (B193312) (THC), based on independently published data. The information is presented to aid researchers and professionals in drug development in their evaluation of this compound as a potential therapeutic agent.

Comparative Efficacy: Anti-inflammatory and Anti-tumor Activities

Published in vivo studies have demonstrated that this compound exhibits superior anti-inflammatory and anti-tumor properties compared to curcumin.

Anti-inflammatory Activity

A key study investigated the anti-inflammatory effects of OHC, THC, and CUR in mouse models of acute inflammation. The results, summarized in the table below, indicate a significantly higher inhibitory activity of OHC in reducing both xylene-induced ear edema and acetic acid-induced vascular permeability.

CompoundDose (mg/kg)Xylene-Induced Ear Edema Inhibition (%)Acetic Acid-Induced Vascular Permeability Inhibition (%)Reference
This compound (OHC) 1037.33-[1]
2057.33-[1]
4070.6748.0[1]
Tetrahydrocurcumin (THC) 1025.33-[1]
2041.33-[1]
4061.3345.1[1]
Curcumin (CUR) 10040.040.0[1]
Indomethacin (Positive Control) 1065.3346.2[1]

Note: '-' indicates data not reported at that specific dose in the cited study.

Anti-tumor Activity

In a murine model of hepatocellular carcinoma (H22 ascites tumor-bearing mice), this compound demonstrated a more potent anti-tumor effect than curcumin.[2] The study reported that OHC was more effective in suppressing tumor growth, as evidenced by its impact on ascending weight, abdominal circumference, and ascites volume.[2] While specific quantitative data such as tumor volume reduction percentages were not presented in a comparative table in the primary publication, the authors concluded that OHC exhibited superior effects to CUR in these parameters.[2]

In Vitro Pharmacokinetic Profile

A comparative in vitro pharmacokinetic evaluation of curcumin and its hydrogenated metabolites, including octahydrocurcumin (B1589496) (8HC), provides insights into their drug-like properties.

CompoundKinetic Solubility (µM)Human Microsomal Metabolic Stability (t½, min)PAMPA-GI Permeability (Pe, 10⁻⁶ cm/s)
Octahydrocurcumin (8HC) 128.4 ± 8.241.9 ± 3.41.8 ± 0.1
Hexahydrocurcumin (6HC) 102.3 ± 4.5>1202.1 ± 0.1
Tetrahydrocurcumin (4HC) 165.1 ± 12.32.9 ± 0.12.4 ± 0.1
Curcumin 0.4 ± 0.115.6 ± 1.21.5 ± 0.1

Data from Somogyi et al., 2021. PAMPA-GI: Parallel Artificial Membrane Permeability Assay for gastrointestinal permeability.

The data suggests that octahydrocurcumin has significantly higher kinetic solubility and greater metabolic stability in human liver microsomes compared to curcumin and tetrahydrocurcumin.

Experimental Protocols

Detailed methodologies for the key comparative experiments are crucial for independent verification and replication.

Synthesis of this compound

This compound was synthesized from curcumin by catalytic hydrogenation using a 10% Pd/C catalyst. The reaction was carried out in a hydrogen atmosphere at 50°C for 12 hours. The resulting product was purified by silica (B1680970) gel column chromatography.[2]

In Vivo Anti-inflammatory Assays[1]
  • Xylene-Induced Ear Edema in Mice:

    • Male ICR mice were randomly divided into control, model, positive control (Indomethacin, 10 mg/kg), and treatment groups (OHC, THC at 10, 20, 40 mg/kg, and CUR at 100 mg/kg).

    • The drugs were administered orally once daily for 7 days.

    • One hour after the final administration, 20 µL of xylene was applied to the anterior and posterior surfaces of the right ear.

    • One hour after xylene application, the mice were euthanized, and circular sections of both ears were excised and weighed.

    • The degree of edema was calculated as the weight difference between the right and left ears.

  • Acetic Acid-Induced Vascular Permeability in Mice:

    • Mice were treated as described in the ear edema model.

    • One hour after the final drug administration, mice were injected with 0.2 mL of 0.5% Evans blue solution via the tail vein.

    • Thirty minutes later, 0.6% acetic acid (10 mL/kg) was injected intraperitoneally.

    • After 20 minutes, the mice were euthanized, and the peritoneal cavity was washed with 5 mL of normal saline.

    • The washing liquid was collected and centrifuged, and the absorbance of the supernatant was measured at 590 nm.

In Vivo Anti-tumor Assay[2]
  • H22 Ascites Tumor Model in Mice:

    • Male ICR mice were inoculated intraperitoneally with H22 ascites cells.

    • The mice were randomly divided into a model group, a positive control group (5-Fluorouracil, 20 mg/kg), and treatment groups (OHC and CUR at 50 and 100 mg/kg).

    • Drug administration (intraperitoneal injection) began 24 hours after tumor inoculation and continued for 7 days.

    • Parameters such as body weight, abdominal circumference, and survival time were monitored.

    • On the 8th day, the volume of ascitic fluid was measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes and the signaling pathway implicated in the anti-inflammatory action of octahydrocurcumin.

experimental_workflow_anti_inflammatory cluster_animal_model Animal Model Preparation cluster_assays Anti-inflammatory Assays Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Xylene Application Xylene Application Drug Administration->Xylene Application Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Ear Edema Measurement Ear Edema Measurement Xylene Application->Ear Edema Measurement Vascular Permeability Measurement Vascular Permeability Measurement Acetic Acid Injection->Vascular Permeability Measurement Data Analysis & Comparison Data Analysis & Comparison Ear Edema Measurement->Data Analysis & Comparison Vascular Permeability Measurement->Data Analysis & Comparison

Experimental workflow for in vivo anti-inflammatory assays.

signaling_pathway Inflammatory Stimuli Inflammatory Stimuli TAK1 TAK1 Inflammatory Stimuli->TAK1 NF-κB Pathway NF-κB Pathway TAK1->NF-κB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators OHC / THC / CUR OHC / THC / CUR OHC / THC / CUR->TAK1

Suppression of the TAK1-NF-κB signaling pathway by curcuminoids.

experimental_workflow_anti_tumor cluster_model_prep Tumor Model Preparation cluster_treatment_monitoring Treatment and Monitoring H22 Cell Inoculation H22 Cell Inoculation Animal Grouping Animal Grouping H22 Cell Inoculation->Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Monitor Parameters Monitor Parameters Drug Administration->Monitor Parameters Data Analysis Data Analysis Monitor Parameters->Data Analysis

Experimental workflow for the in vivo anti-tumor assay.

References

Safety Operating Guide

Proper Disposal of (3S,5S)-Octahydrocurcumin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative that all chemical waste be handled in accordance with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before handling (3S,5S)-Octahydrocurcumin, it is crucial to be familiar with the necessary safety precautions. Based on the data for curcumin, standard laboratory personal protective equipment (PPE) should be employed.

Precaution CategorySpecificationRationale
Personal Protective Equipment (PPE) Safety glasses, lab coat, and gloves.To prevent eye and skin contact.[2]
Ventilation Work in a well-ventilated area or a chemical fume hood.To avoid inhalation of dusts.[2]
Spill Response Cover drains. Collect spills by sweeping up dry material, avoiding dust generation. Place in a suitable, labeled container for disposal.[2]To prevent environmental contamination and exposure.[2]
First Aid Skin Contact: Wash off immediately with plenty of water.[2] Eye Contact: Rinse with plenty of water.[2] Inhalation: Move to fresh air.[2] Ingestion: Have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]To mitigate immediate health effects following accidental exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the assumption that it is, at a minimum, a non-hazardous chemical waste, requiring a structured and cautious disposal process.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), should be treated as chemical waste.[2]

    • This waste stream should be segregated from other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[2]

  • Container Selection and Labeling :

    • Choose a chemically compatible, non-reactive container with a secure lid. For solid waste, a clearly labeled, sealed bag or a wide-mouth plastic container is suitable.[2]

    • The container must be clearly labeled with "Non-Hazardous Waste" (or as required by local regulations) and the full chemical name: "this compound Waste."[2][3] If it is a mixed waste, all components must be listed.[2]

  • Accumulation and Storage :

    • Keep the waste container sealed when not in use.[2]

    • Store the container in a designated satellite accumulation area within the laboratory.[2]

    • Adhere to all institutional rules regarding the maximum volume of waste that can be stored in the lab and the time limits for accumulation.[2]

  • Arranging for Disposal :

    • Once the waste container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup.[2]

    • Be prepared to provide details about the waste, including its composition and volume.[2]

Experimental Protocols

No specific experimental protocols for the neutralization or disposal of this compound were found in the reviewed literature. The recommended procedure is to manage it as a non-hazardous solid or liquid chemical waste, following the general guidelines provided by your institution's EHS department.[4]

Quantitative Data

No specific quantitative data regarding the disposal of this compound was found in the search results. For the parent compound, curcumin, some safety data sheets indicate it is not a flammable product and does not present an explosion hazard.[5]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal A Generate this compound Waste (unused chemical, contaminated labware) B Segregate from other waste streams A->B C Select appropriate, sealed container B->C D Label container with: - 'Non-Hazardous Waste' - 'this compound Waste' - List of all components C->D E Store in designated satellite accumulation area D->E F Keep container sealed E->F G Contact Institutional EHS for pickup F->G H Provide waste information to EHS G->H I Proper disposal by authorized personnel H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling (3S,5S)-Octahydrocurcumin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (3S,5S)-Octahydrocurcumin, a fungal metabolite of curcumin. The following procedures offer step-by-step guidance for operational handling and disposal, designed to build trust and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended PPE is outlined below.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber gloves. Inspect before use.
Eye Protection Safety GlassesSplash-resistant safety goggles.
Skin and Body Lab CoatStandard laboratory coat.
Respiratory Dust MaskUse a dust mask (e.g., N95) when handling powder to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

  • Preparation and Area Setup :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to prevent dust generation.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling the Compound :

    • Wear the full required PPE as listed in the table above.

    • Carefully unpack the container to avoid creating dust.

    • Use a spatula or other appropriate tools to weigh and transfer the solid compound.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill :

    • For a small dry spill, gently sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Dispose of all contaminated materials as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As it is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[6][7][8][9][10]

  • Unused Product :

    • Collect unused this compound in a clearly labeled, sealed container.

    • Dispose of the container through your institution's chemical waste program. Do not mix with other waste streams unless instructed to do so by your environmental health and safety (EHS) department.

  • Empty Containers :

    • Rinse empty containers thoroughly with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once cleaned, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, according to your institution's guidelines.

  • Contaminated Materials :

    • All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste bag.

    • Dispose of this bag through your institution's chemical waste program.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE unpack Unpack Compound don_ppe->unpack weigh_transfer Weigh & Transfer unpack->weigh_transfer dissolve Prepare Solution (if needed) weigh_transfer->dissolve collect_waste Collect Waste (Unused chemical, contaminated items) dissolve->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste clean_area Clean Work Area dispose_waste->clean_area doff_ppe Doff PPE clean_area->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.